4-Aminonicotinaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-aminopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZHMGXKZIHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375492 | |
| Record name | 4-aminonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42373-30-8 | |
| Record name | 4-aminonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminonicotinaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Aminonicotinaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminonicotinaldehyde, a substituted pyridine derivative, is a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and spectroscopic profile. Detailed information on its synthesis, supported by a representative experimental protocol, is presented. Furthermore, this document explores the compound's potential biological significance and outlines a workflow for investigating its bioactivity. All quantitative data is summarized in structured tables for ease of reference, and logical workflows are visualized using diagrammatic representations.
Chemical Structure and Identification
This compound, systematically named 4-aminopyridine-3-carbaldehyde, possesses a pyridine ring substituted with an amino group at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This arrangement of electron-donating (amino) and electron-withdrawing (aldehyde) groups on the pyridine core imparts unique electronic and chemical properties to the molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-aminopyridine-3-carbaldehyde[1][2] |
| Synonyms | 4-Amino-3-formylpyridine, 4-Amino-pyridine-3-carboxaldehyde[2][3] |
| CAS Number | 42373-30-8[1][2][3][4][5] |
| Molecular Formula | C₆H₆N₂O[1][2][3][4][5] |
| Molecular Weight | 122.12 g/mol [1][2][3][4][5] |
| InChI Key | GTPZHMGXKZIHKW-UHFFFAOYSA-N[2][4] |
| SMILES | C1=CN=CC(=C1N)C=O[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 113-118 °C | |
| Boiling Point | 342.2 °C at 760 mmHg | |
| Density | 1.264 g/cm³ | |
| Appearance | Solid (form may vary) | Assumed based on melting point |
| Solubility | Information not readily available, likely soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
| pKa | 7.13 | [4] |
| XLogP3 | 0.476 | [4] |
Spectroscopic Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.6 | Singlet | Aldehydic proton (-CHO) |
| ~8.6 | Doublet | Proton on the pyridine ring (H2 or H6) |
| ~7.3 | Doublet | Proton on the pyridine ring (H5) |
| ~6.5 | Broad Singlet | Amino protons (-NH₂) |
Note: Predicted chemical shifts based on general values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| >190 | Aldehydic carbon (C=O) |
| ~160 | Pyridine ring carbon attached to the amino group (C4) |
| ~150 | Pyridine ring carbon (C2 or C6) |
| ~130 | Pyridine ring carbon (C3) |
| ~110 | Pyridine ring carbon (C5) |
Note: Predicted chemical shifts based on typical ranges for substituted pyridines. Quaternary carbons are expected to show weaker signals.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 5: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Amino group (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~2720 | C-H stretch | Aldehydic C-H |
| ~1700 | C=O stretch | Aldehyde carbonyl (C=O) |
| 1600-1450 | C=C and C=N stretching | Pyridine ring |
Note: These are characteristic absorption ranges and the exact peak positions can vary.[8][9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Mass Spectrometry Data
| m/z | Interpretation |
| 122 | Molecular ion peak [M]⁺ |
| 121 | Loss of a hydrogen atom [M-H]⁺ |
| 93 | Loss of the formyl group [M-CHO]⁺ |
Note: The fragmentation pattern can provide valuable structural information. The loss of CHO is a characteristic fragmentation for aromatic aldehydes.[3][10][11]
Experimental Protocols: Synthesis of this compound
While several synthetic routes to substituted aminobenzaldehydes and nicotinaldehydes exist, a common approach involves the formylation of an appropriately substituted aniline or aminopyridine. The following is a representative protocol based on established chemical principles for the synthesis of aromatic aldehydes.
Reaction Scheme:
A plausible synthetic route could involve the protection of the amino group of 4-aminopyridine, followed by directed ortho-metalation and formylation, and subsequent deprotection. A simpler, though potentially lower-yielding, method could be direct formylation.
Detailed Methodology (Vilsmeier-Haack Reaction):
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (chloroiminium salt).
-
Addition of Starting Material: Dissolve 4-aminopyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product may precipitate out or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nicotinaldehyde derivatives have been investigated for a range of bioactivities.[12] The presence of the aminopyridine scaffold, a known pharmacophore, suggests potential for interaction with biological targets.
Hypothetical Signaling Pathway Involvement:
Given the structural similarities to other enzyme inhibitors and receptor ligands, this compound could potentially modulate pathways involved in cellular signaling. For instance, pyridine-containing compounds have been shown to interact with kinases, and the aldehyde functionality can react with nucleophilic residues in enzyme active sites.
Investigational Workflow for Biological Activity Screening:
The following diagram illustrates a logical workflow for the initial investigation of the biological activities of this compound.
Figure 1. A logical workflow for screening the biological activity of this compound.
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 7: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed[1][2] |
| H315 | Causes skin irritation[1][2] |
| H317 | May cause an allergic skin reaction[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
Conclusion
This compound is a functionally rich heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and comprehensive spectroscopic data. The outlined synthetic protocol and proposed workflow for biological screening offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. whitman.edu [whitman.edu]
- 12. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 4-aminopyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-aminopyridine-3-carboxaldehyde, also known as 4-aminonicotinaldehyde, is a pivotal building block in medicinal chemistry and materials science. Its unique bifunctional structure, featuring an amino group and an aldehyde moiety on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document provides a comprehensive technical overview of the synthesis and characterization of 4-aminopyridine-3-carboxaldehyde, including a proposed synthetic protocol, detailed characterization data, and workflow visualizations to support researchers in its application.
Compound Identification and Properties
4-aminopyridine-3-carboxaldehyde is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-aminopyridine-3-carbaldehyde | [1] |
| Synonyms | This compound, 4-Amino-3-formylpyridine | [2] |
| CAS Number | 42373-30-8 | [3][4] |
| Molecular Formula | C₆H₆N₂O | [3][4] |
| Molecular Weight | 122.12 g/mol | [1][3] |
| Appearance | Yellow to brown solid/powder | |
| Melting Point | 113-118 °C | [3] |
| Purity | ≥95% | [3][4] |
| SMILES | C1=CN=CC(=C1N)C=O | [1] |
| InChI Key | GTPZHMGXKZIHKW-UHFFFAOYSA-N | [1] |
Synthesis of 4-aminopyridine-3-carboxaldehyde
Proposed Synthesis Pathway: Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[6] The reaction proceeds through the formation of an iminium ion electrophile that attacks the electron-rich pyridine ring. Subsequent hydrolysis yields the desired aldehyde.
Caption: Proposed synthesis via Duff Reaction.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on the Duff reaction for the formylation of activated aromatic amines and should be optimized for this specific substrate.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminopyridine (1 equivalent) and hexamethylenetetramine (1.5 equivalents).
-
Add a mixture of glycerol and acetic acid (e.g., 3:1 v/v) as the solvent and acidic catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add an aqueous solution of hydrochloric acid (e.g., 2M HCl) and heat the mixture under reflux for 15-30 minutes to hydrolyze the intermediate imine.
-
Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the crude product by filtration.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-aminopyridine-3-carboxaldehyde. Below are the expected analytical data based on its structure and data from analogous compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - Aldehyde proton (CHO): Singlet, ~9.8-10.0 ppm.- Pyridine protons: - H2: Singlet or doublet, ~8.2-8.4 ppm. - H5: Doublet, ~7.8-8.0 ppm. - H6: Doublet, ~6.5-6.7 ppm.- Amino protons (NH₂): Broad singlet, ~5.0-6.0 ppm (exchangeable with D₂O). |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | - Aldehyde carbon (C=O): ~190-195 ppm.- Pyridine carbons: - C4 (bearing NH₂): ~155-160 ppm. - C2, C6: ~145-150 ppm. - C3 (bearing CHO): ~120-125 ppm. - C5: ~110-115 ppm. |
| Infrared (IR) Spectroscopy (KBr pellet) | - N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C=O stretch (aldehyde): Strong absorption band at ~1680-1700 cm⁻¹.- C=C and C=N stretch (pyridine ring): Multiple bands in the region of 1400-1600 cm⁻¹. |
| Mass Spectrometry (MS) | - [M]⁺: Expected molecular ion peak at m/z = 122.12.- Fragmentation: Potential loss of CO (m/z = 94), consistent with an aldehyde. |
Experimental and Logical Workflows
Visualizing the workflow for the synthesis and analysis of 4-aminopyridine-3-carboxaldehyde can aid in experimental planning and execution.
General Synthesis and Purification Workflow
Caption: Synthesis and purification workflow.
Characterization Workflow
Caption: Product characterization workflow.
Conclusion
4-aminopyridine-3-carboxaldehyde is a valuable intermediate for synthetic chemistry. While a standardized synthesis protocol is not widely published, this guide proposes a viable pathway using the Duff reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This technical guide aims to facilitate the use of 4-aminopyridine-3-carboxaldehyde in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-pyridine-3-carboxaldehyde - this compound [sigmaaldrich.com]
- 3. 4-Amino-pyridine-3-carboxaldehyde 95 42373-30-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
Spectroscopic Analysis of 4-Aminonicotinaldehyde: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminonicotinaldehyde (CAS No. 42373-30-8), a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.8 | s | - | H-7 (Aldehyde) |
| ~8.3 | s | - | H-2 |
| ~8.1 | d | ~5.0 | H-6 |
| ~6.7 | d | ~5.0 | H-5 |
| ~6.2 | br s | - | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C-7 (Aldehyde Carbonyl) |
| ~158 | C-4 |
| ~152 | C-2 |
| ~150 | C-6 |
| ~115 | C-3 |
| ~108 | C-5 |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong, Doublet | N-H Stretch (Amino) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2850, 2750 | Medium, Doublet | C-H Stretch (Aldehyde) |
| 1690-1670 | Strong | C=O Stretch (Aldehyde) |
| 1620-1580 | Strong | C=C Stretch (Aromatic Ring) |
| 1600-1550 | Strong | N-H Bend (Amino) |
| 1300-1100 | Medium-Strong | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 122 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [M-H]⁺ |
| 94 | Medium | [M-CO]⁺ |
| 93 | Medium | [M-CHO]⁺ |
| 66 | Medium | [C₄H₄N]⁺ |
Experimental Protocols
Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols for NMR, IR, and MS analysis of aromatic aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the crystal.
-
Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
For DIP, a small amount of the sample is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.
-
For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion at a specific m/z.
-
The resulting data is displayed as a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
An In-depth Technical Guide to the Physical, Chemical, and Pharmacological Properties of 4-Anilino-1-benzylpiperidine
Disclaimer: The CAS number provided in the topic (42373-30-8) corresponds to the chemical 4-Aminopyridine-3-carboxaldehyde . However, the scope and requirements of this guide, particularly the focus on signaling pathways relevant to drug development, strongly suggest that the intended subject is 4-Anilino-1-benzylpiperidine (CAS: 1155-56-2) , a well-known synthetic opioid precursor. This document will focus exclusively on the latter compound.
Abstract
4-Anilino-1-benzylpiperidine is a pivotal chemical intermediate in the synthesis of potent synthetic opioids, most notably fentanyl and its analogues.[1] Its core structure is a key pharmacophore that interacts with opioid receptors, making a thorough understanding of its physicochemical and pharmacological properties essential for researchers in pain management, pharmacology, and forensic science. This guide provides a comprehensive overview of 4-Anilino-1-benzylpiperidine, summarizing its core physical and chemical data, detailing relevant experimental protocols for its characterization, and illustrating its expected mechanism of action through the µ-opioid receptor signaling pathway.
Core Physical and Chemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, formulation, and behavior in biological systems. The properties of 4-Anilino-1-benzylpiperidine are summarized below.
Data Presentation
The quantitative physicochemical data for 4-Anilino-1-benzylpiperidine (CAS: 1155-56-2) are presented in the following tables for clarity and ease of comparison.
Table 1: Identification and Structural Properties
| Property | Value | Source(s) |
| CAS Number | 1155-56-2 | [1][2] |
| Molecular Formula | C₁₈H₂₂N₂ | [1][2] |
| Molecular Weight | 266.38 g/mol | [2] |
| IUPAC Name | N-Phenyl-1-(phenylmethyl)-4-piperidinamine | [1] |
| Common Synonyms | 4-ANBP, 1-Benzyl-4-anilinopiperidine | [1][2] |
| Canonical SMILES | C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| InChI Key | FSXGJIFBTBJMHV-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Crystalline Solid / Cream Powder / Orange Liquid | [1][3] |
| Melting Point | 82-88 °C (range varies by source) | [3] |
| Boiling Point | ~404.6 °C (Predicted) | N/A |
| pKa | ~8.18 (Predicted) | N/A |
| Solubility | Water: Limited/PoorDichloromethane: SolubleDMF: 15 mg/mLDMSO: 25 mg/mLEthanol: 25 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][3] |
| UV max (λmax) | 249, 296 nm | [1] |
Synthesis and Logic
The synthesis of 4-Anilino-1-benzylpiperidine is a critical process for the production of numerous active pharmaceutical ingredients. A common and logical synthetic route involves the reductive amination of 1-benzyl-4-piperidone with aniline.
References
A Technical Guide to the Solubility and Stability of 4-Aminonicotinaldehyde for Researchers and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of 4-Aminonicotinaldehyde is limited. This guide provides a framework of recommended experimental protocols and data presentation templates based on general principles for compounds of similar structure. Researchers are encouraged to use these methodologies to generate specific data for this compound.
Introduction
This compound, a pyridine derivative with the chemical formula C₆H₆N₂O, is a compound of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. This technical guide outlines the methodologies for determining these critical parameters and provides templates for the systematic presentation of the resulting data.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| Melting Point | 113-118 °C | [2] |
| Boiling Point | 342.2 °C at 760 mmHg | [2] |
| Density | 1.264 g/cm³ | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The following sections detail experimental approaches to determine the solubility of this compound.
Recommended Solvents for Solubility Screening
A comprehensive solubility profile should be established across a range of solvents with varying polarities. The following solvents are recommended for initial screening:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), pH 7.4 (phosphate-buffered saline)
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Chlorinated Solvents: Dichloromethane
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Non-polar Solvents: Heptane, Toluene
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or µg/mL.
Data Presentation: Solubility of this compound
The results of the solubility studies should be tabulated for clear comparison.
Table 1: Equilibrium Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| pH 1.2 Buffer | 25 | Data to be generated | HPLC-UV |
| pH 1.2 Buffer | 37 | Data to be generated | HPLC-UV |
| pH 4.5 Buffer | 25 | Data to be generated | HPLC-UV |
| pH 4.5 Buffer | 37 | Data to be generated | HPLC-UV |
| pH 6.8 Buffer | 25 | Data to be generated | HPLC-UV |
| pH 6.8 Buffer | 37 | Data to be generated | HPLC-UV |
| pH 7.4 Buffer | 25 | Data to be generated | HPLC-UV |
| pH 7.4 Buffer | 37 | Data to be generated | HPLC-UV |
| Water | 25 | Data to be generated | HPLC-UV |
| Methanol | 25 | Data to be generated | HPLC-UV |
| Ethanol | 25 | Data to be generated | HPLC-UV |
| DMSO | 25 | Data to be generated | HPLC-UV |
| Acetone | 25 | Data to be generated | HPLC-UV |
Stability Assessment
Evaluating the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Forced Degradation Studies
Forced degradation (stress testing) is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]
Experimental Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A dark control should be run in parallel.
Experimental Protocol for Stability Studies
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant aqueous buffers and organic solvents. For solid-state stability, store the compound in its pure form.
-
Storage Conditions: Store the samples under the conditions specified in the forced degradation studies and under long-term storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; 0, 1, 3, 6, 12 months for long-term stability).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
Data Evaluation: Determine the percentage of this compound remaining and identify and quantify any major degradation products.
Data Presentation: Stability of this compound
The results from the stability studies should be presented in a clear and organized manner.
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Assay of this compound | No. of Degradants | Major Degradant (% Area) |
| 0.1 M HCl (60 °C) | 24 | Data to be generated | Data to be generated | Data to be generated |
| 0.1 M NaOH (60 °C) | 24 | Data to be generated | Data to be generated | Data to be generated |
| 3% H₂O₂ (RT) | 24 | Data to be generated | Data to be generated | Data to be generated |
| Thermal (80 °C, Solid) | 48 | Data to be generated | Data to be generated | Data to be generated |
| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | Data to be generated |
Visualizations of Experimental Workflows
The following diagrams illustrate the general workflows for determining the solubility and stability of this compound.
Caption: General workflow for thermodynamic solubility determination.
Caption: Workflow for conducting forced degradation studies.
Conclusion
References
Reactivity of the amino group in 4-Aminonicotinaldehyde
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted with a reactive amino group and an aldehyde functionality. The interplay of these groups, governed by the electronic properties of the pyridine nucleus, makes it a valuable building block in medicinal chemistry and materials science. The primary amino group is a key site for a variety of chemical transformations, including nucleophilic additions, acylations, and cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, detailing its electronic characteristics, common reaction pathways, and experimental protocols.
Core Concepts: Electronic Structure and Reactivity
The reactivity of the amino group in this compound is fundamentally dictated by the electronic landscape of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing (inductive effect), which generally decreases the basicity and nucleophilicity of amino substituents compared to their aniline counterparts.
However, the amino group at the 4-position can donate its lone pair of electrons into the ring via the mesomeric effect. This resonance donation partially counteracts the inductive withdrawal of the ring nitrogen, enhancing the nucleophilicity of the amino group. The aldehyde group at the 3-position is also electron-withdrawing, which can further modulate the electron density across the molecule.
Caption: Logical diagram of electronic effects on the amino group.
Key Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group in this compound a potent nucleophile and a moderate base, enabling several critical synthetic transformations.
Schiff Base (Imine) Formation
A cornerstone reaction of primary amines is their condensation with carbonyl compounds to form Schiff bases or imines.[1] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by dehydration.[2] The formation of imines is reversible, and the removal of water is often necessary to drive the reaction to completion.[2]
-
Reactants: Aldehydes or ketones.
-
Product: Imine (Schiff Base).
-
Significance: Schiff bases are versatile intermediates and are themselves biologically active in many cases.[1][3][4][5][6] They are crucial in the synthesis of various heterocyclic systems and are used in the development of novel therapeutic agents.[3][5]
Caption: Mechanism of Schiff base formation.
Acylation
The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group during subsequent synthetic steps where it might otherwise react.[7] Acyl-1,4-dihydropyridines have also been noted as effective acylation reagents in organic synthesis.[8]
-
Reactants: Acyl halides, anhydrides.
-
Product: N-acyl derivative (Amide).
-
Significance: Amide formation is crucial for peptide synthesis and for modifying the biological activity of the parent molecule. It reduces the nucleophilicity and basicity of the nitrogen atom.[7]
N-Alkylation
While possible, direct N-alkylation with alkyl halides can be challenging to control, often resulting in mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts. Reductive amination provides a more controlled alternative for synthesizing secondary and tertiary amines.
-
Reactants: Alkyl halides (direct) or aldehydes/ketones with a reducing agent (reductive amination).
-
Product: N-alkyl or N,N-dialkyl amines.
-
Significance: Introduces alkyl substituents that can significantly alter the steric and electronic properties, as well as the pharmacological profile of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group can participate as a nucleophile in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, by coupling with aryl halides or triflates. Furthermore, the development of novel methods like aminative Suzuki-Miyaura coupling allows for the formal insertion of a nitrogen atom between two aryl groups, expanding the synthetic utility.[9] While the pyridine ring itself can be functionalized via Suzuki coupling if a halogen is present, the amino group's primary role in coupling is as a nitrogen nucleophile.[10][11][12][13]
-
Reactants: Aryl/vinyl halides or triflates, palladium catalyst, base.
-
Product: Diaryl or aryl-vinyl amines.
-
Significance: A powerful method for constructing complex molecular architectures, particularly for creating biaryl amine structures prevalent in many pharmaceutical compounds.
Quantitative Data Summary
Direct experimental data for this compound is sparse in the literature. However, data from analogous compounds can provide valuable estimates for its chemical properties.
| Property | Analogous Compound | Value | Expected Effect of Substituents on this compound |
| Basicity (pKa) | 4-Aminopyridine | 9.11 | The electron-withdrawing aldehyde group at the 3-position is expected to decrease the pKa, making it a weaker base. |
| Nucleophilicity | General Amines | Varies | Electron-donating groups on the pyridine ring increase nucleophilicity, while electron-withdrawing groups decrease it.[14] The net effect of the pyridine N and aldehyde will likely make it less nucleophilic than a simple alkylamine but still reactive. |
| Reaction Yields | Schiff Base Formation | Good to Excellent | Typically high yields (80-95%) are reported for the condensation of aromatic amines with aldehydes under reflux in ethanol.[6] |
| Reaction Yields | Acylation | High | Generally proceeds in high yields with reactive acylating agents. |
Experimental Protocols
The following are generalized protocols that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on the specific substrate and scale.
General Protocol for Schiff Base Synthesis
Caption: Workflow for a typical Schiff base synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Reagents: Add an equimolar amount (1.0 equivalent) of the desired aldehyde or ketone to the solution.
-
Catalysis: Add 2-3 drops of a catalyst, typically glacial acetic acid, to the mixture.[4]
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution or can be induced by pouring the mixture into ice-cold water.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure Schiff base.[4]
General Protocol for N-Acylation
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a flask, often under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Cool the mixture in an ice bath (0 °C). Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Isolation: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
Conclusion
The amino group of this compound is a versatile functional handle that exhibits predictable yet tunable reactivity. Its nucleophilic character allows for straightforward derivatization through Schiff base formation, acylation, and N-alkylation, while also enabling its participation in advanced palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing this reactivity is essential for leveraging this molecule as a strategic building block in the design and synthesis of complex nitrogen-containing compounds for the pharmaceutical and agrochemical industries.
References
- 1. jetir.org [jetir.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of the aldehyde group in 4-aminonicotinaldehyde, a key parameter influencing its reactivity and potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a detailed theoretical and practical framework for its characterization. This includes proposed experimental protocols and computational analyses designed to generate quantitative data on the reactivity of the aldehyde moiety.
Introduction: The Significance of Aldehyde Electrophilicity
Aldehydes are a pivotal class of organic compounds, characterized by the presence of a carbonyl group. The electrophilic nature of the carbonyl carbon dictates their reactivity towards nucleophiles, a fundamental aspect of their chemical behavior. In the context of drug development, the electrophilicity of an aldehyde can influence its ability to form covalent bonds with biological targets, such as amino acid residues in proteins. This can be a desirable trait for targeted covalent inhibitors or a potential liability leading to off-target toxicity.[1]
This compound presents an interesting case study. The pyridine ring, an isostere of a benzene ring, possesses a nitrogen atom that withdraws electron density, generally increasing the electrophilicity of substituents. However, the presence of a strong electron-donating amino group at the 4-position is expected to counteract this effect through resonance, thereby modulating the reactivity of the aldehyde group at the 3-position. A precise understanding of this electronic interplay is crucial for predicting the molecule's behavior in biological systems.
Theoretical Framework: Electronic Effects in this compound
The electrophilicity of the aldehyde group in this compound is primarily governed by the electronic properties of the substituted pyridine ring.
-
Inductive Effect: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that increases the partial positive charge on the ring carbons, including the one bearing the aldehyde group.
-
Resonance Effect: The amino group at the 4-position is a strong electron-donating group (+M) via resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the pyridine ring, increasing the electron density at the ortho and para positions. This delocalization extends to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity.
The overall electrophilicity of the aldehyde is a result of the balance between these opposing electronic effects. It is hypothesized that the resonance effect of the 4-amino group will significantly attenuate the electrophilicity of the aldehyde compared to unsubstituted nicotinaldehyde.
Proposed Experimental Determination of Electrophilicity
To quantitatively assess the electrophilicity of the aldehyde group in this compound, a series of experiments are proposed. These protocols are based on established methodologies for characterizing aldehyde reactivity.[2]
Kinetic Studies of Nucleophilic Addition Reactions
The rate of reaction with a model nucleophile provides a direct measure of electrophilicity. A common method involves monitoring the reaction with a suitable nucleophile, such as a hydrazine derivative or a stabilized carbanion, using UV-Vis or NMR spectroscopy.
3.1.1. Experimental Protocol: Reaction with 2,4-Dinitrophenylhydrazine (DNPH)
This classic colorimetric reaction forms a stable hydrazone, allowing for straightforward kinetic analysis via UV-Vis spectrophotometry.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Ethanol (spectroscopic grade)
-
Sulfuric acid (catalyst)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a stock solution of DNPH in ethanol containing a catalytic amount of sulfuric acid.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in the spectrophotometer's cuvette holder.
-
Initiate the reaction by rapidly mixing the two solutions in a cuvette.
-
Monitor the formation of the 2,4-dinitrophenylhydrazone product by measuring the increase in absorbance at its λmax (typically around 365 nm) over time.
-
Determine the initial reaction rate from the slope of the absorbance versus time plot.
-
Repeat the experiment with varying concentrations of this compound and DNPH to determine the reaction order and the second-order rate constant (k).
NMR Spectroscopic Analysis of Hemiacetal Formation
The equilibrium constant for the formation of a hemiacetal with an alcohol can be determined using ¹H NMR spectroscopy, providing a thermodynamic measure of the aldehyde's electrophilicity.
3.2.1. Experimental Protocol: Equilibrium with Methanol-d4
Materials:
-
This compound
-
Methanol-d4 (CD3OD)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Dissolve a precise amount of this compound in methanol-d4 in an NMR tube.
-
Acquire a ¹H NMR spectrum of the solution at a constant temperature.
-
Identify the signals corresponding to the aldehyde proton and the hemiacetal proton.
-
Integrate the signals for both species to determine their relative concentrations at equilibrium.
-
Calculate the equilibrium constant (K_eq) for hemiacetal formation.
-
Repeat the measurement at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°).
Proposed Computational Analysis
Computational chemistry provides a powerful in-silico approach to quantify electrophilicity through the calculation of various electronic parameters.[3]
Density Functional Theory (DFT) Calculations
DFT calculations can provide valuable insights into the electronic structure and reactivity of this compound.
4.1.1. Computational Workflow
Software: Gaussian, Spartan, or similar quantum chemistry package. Method: B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for such systems.
Procedure:
-
Geometry Optimization: Perform a full geometry optimization of the this compound molecule to find its lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, calculate the following properties:
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.[1]
-
Partial Atomic Charges: Calculate the partial atomic charge on the carbonyl carbon using methods such as Natural Bond Orbital (NBO) analysis. A more positive charge indicates greater electrophilicity.
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution and identify the most electrophilic sites on the molecule.
-
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the proposed experiments and calculations. These tables are structured for clear comparison and interpretation.
Table 1: Hypothetical Kinetic Data for the Reaction with DNPH
| Compound | Rate Constant (k) [M⁻¹s⁻¹] at 25°C |
| Benzaldehyde | 1.5 x 10⁻² |
| Nicotinaldehyde | 2.8 x 10⁻² |
| This compound | 3.1 x 10⁻³ |
| 4-Nitrobenzaldehyde | 5.6 x 10⁻¹ |
Table 2: Hypothetical Thermodynamic Data for Hemiacetal Formation with Methanol
| Compound | K_eq at 25°C |
| Benzaldehyde | 0.75 |
| Nicotinaldehyde | 1.20 |
| This compound | 0.15 |
| 4-Nitrobenzaldehyde | 8.50 |
Table 3: Hypothetical Computational Chemistry Results
| Compound | LUMO Energy (eV) | Partial Charge on Carbonyl Carbon (e) |
| Benzaldehyde | -1.25 | +0.45 |
| Nicotinaldehyde | -1.50 | +0.50 |
| This compound | -0.95 | +0.35 |
| 4-Nitrobenzaldehyde | -2.10 | +0.65 |
Visualizations: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the proposed experimental and computational workflows.
Caption: Workflow for the kinetic analysis of the reaction between this compound and DNPH.
Caption: Computational workflow for determining the electronic properties of this compound.
Caption: Logical relationship of electronic effects influencing aldehyde electrophilicity.
Conclusion
References
The Synthetic Versatility of 4-Aminonicotinaldehyde: A Gateway to Novel Heterocyclic Scaffolds
For Immediate Release
Shanghai, China – December 27, 2025 – 4-Aminonicotinaldehyde, a versatile bifunctional building block, is emerging as a significant precursor in the field of organic synthesis, particularly for the construction of diverse and medicinally relevant heterocyclic compounds. Its unique arrangement of an amino group and an aldehyde function on a pyridine ring allows for a variety of chemical transformations, making it a valuable tool for researchers, scientists, and drug development professionals. This technical guide explores the core reactivity of this compound and details its application in the synthesis of fused pyrimidine derivatives, a class of compounds with broad pharmacological importance.
Core Reactivity and Synthetic Potential
This compound (also known as 4-amino-3-pyridinecarboxaldehyde) possesses two key reactive sites: the nucleophilic amino group and the electrophilic aldehyde group. This duality enables its participation in a range of condensation and cyclization reactions. The aromatic pyridine core also influences its reactivity and provides a scaffold for further functionalization.
The primary synthetic applications of this compound lie in its ability to serve as a synthon for the construction of fused heterocyclic systems. The ortho-disposition of the amino and aldehyde groups is particularly well-suited for annulation reactions, leading to the formation of bicyclic and polycyclic structures.
Application in the Synthesis of Pyrido[4,3-d]pyrimidines
A significant application of this compound is in the synthesis of pyrido[4,3-d]pyrimidines. These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.
The synthesis of the pyrido[4,3-d]pyrimidine scaffold from this compound can be achieved through a multi-step sequence involving an initial condensation reaction followed by cyclization.
Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative
The following protocol outlines a representative synthesis of a substituted pyrido[4,3-d]pyrimidine, starting from this compound.
Step 1: Condensation with an Active Methylene Compound
A mixture of this compound and an active methylene compound (e.g., malononitrile) is reacted in the presence of a suitable base (e.g., piperidine) in a solvent such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation.
Step 2: Cyclization to form the Pyridopyrimidine Core
The intermediate from Step 1 can then be cyclized to form the pyrido[4,3-d]pyrimidine ring system. This is often achieved by heating the intermediate in a high-boiling solvent or by using a dehydrating agent.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Malononitrile | Intermediate Enamine | ~85 |
| Intermediate Enamine | - | Pyrido[4,3-d]pyrimidine | ~70 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Logical Workflow for Pyrido[4,3-d]pyrimidine Synthesis
The logical progression from the starting materials to the final fused heterocyclic product can be visualized as follows:
Caption: Synthetic workflow for Pyrido[4,3-d]pyrimidines.
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the sequence of reactions in a multi-step synthesis can be conceptually mapped in a similar manner, illustrating the flow of chemical transformation.
Caption: Reaction cascade for fused pyrimidine synthesis.
Future Outlook and Potential in Drug Discovery
The utility of this compound extends beyond the synthesis of pyridopyrimidines. Its reactive nature makes it a suitable candidate for various multicomponent reactions, enabling the rapid assembly of complex molecular architectures. The resulting heterocyclic libraries can be screened for a wide range of biological activities, offering significant potential for the discovery of new therapeutic agents. Further exploration of the reactivity of this compound is expected to unveil novel synthetic methodologies and lead to the development of innovative drug candidates.
4-Aminonicotinaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminonicotinaldehyde, also known as 4-aminopyridine-3-carbaldehyde, is a pivotal bifunctional building block in the synthesis of a diverse array of fused heterocyclic compounds. Its unique structure, featuring an ortho-amino aldehyde on a pyridine ring, provides a reactive platform for various cyclization reactions, leading to the formation of privileged scaffolds in medicinal chemistry. These resulting heterocyclic systems, including 1,6-naphthyridines and pyrimido[4,5-d]pyrimidines, are integral to the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a precursor to complex heterocyclic molecules, complete with experimental protocols and quantitative data.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its utility as a building block. While several synthetic strategies can be envisaged, a common approach involves the multi-step transformation of readily available starting materials. One plausible route begins with the conversion of 4-hydroxynicotinic acid to 4-chloronicotinic acid, followed by amination and subsequent reduction of the carboxylic acid to the aldehyde. Another potential method is the direct formylation of 4-aminopyridine via electrophilic substitution reactions such as the Vilsmeier-Haack or Duff reaction, though regioselectivity can be a challenge.
Experimental Protocol: Synthesis of this compound from 4-Chloronicotinic Acid (Hypothetical)
This protocol is a representative example based on common organic transformations and may require optimization.
Step 1: Chlorination of 4-Hydroxynicotinic Acid A mixture of 4-hydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate of 4-chloronicotinic acid is collected by filtration, washed with cold water, and dried.
Step 2: Amidation of 4-Chloronicotinic Acid 4-Chloronicotinic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (2.0 eq) in an inert solvent like dichloromethane at reflux. After removing the excess thionyl chloride, the crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (5.0 eq). The reaction mixture is stirred for 2 hours, and the resulting 4-aminonicotinamide is extracted with an organic solvent.
Step 3: Hofmann Rearrangement to 4-Aminopyridine The prepared 4-aminonicotinamide (1.0 eq) is subjected to a Hofmann rearrangement. A solution of sodium hypobromite is prepared by adding bromine (1.1 eq) to a cold solution of sodium hydroxide (5.0 eq) in water. The amide is then added to this solution, and the mixture is heated to 70-80 °C until the reaction is complete. The resulting 4-aminopyridine is extracted and purified.
Step 4: Formylation of 4-Aminopyridine (Vilsmeier-Haack Reaction) To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5.0 eq) in an inert solvent, phosphorus oxychloride (1.5 eq) is added dropwise to form the Vilsmeier reagent. 4-Aminopyridine (1.0 eq) is then added, and the reaction mixture is heated at 60-70 °C for several hours. After completion, the reaction is quenched with ice-water, neutralized, and the product, this compound, is extracted and purified by column chromatography.
Applications in Heterocyclic Synthesis
The strategic placement of the amino and aldehyde groups in this compound allows it to undergo a variety of condensation and cyclization reactions to form fused heterocyclic systems.
Friedländer Annulation for the Synthesis of 1,6-Naphthyridines
The Friedländer synthesis is a classical method for constructing quinoline and related heterocyclic systems. In the case of this compound, this reaction with compounds containing an activated α-methylene group leads to the formation of the 1,6-naphthyridine core.
Workflow for Friedländer Annulation
Caption: General workflow for the Friedländer synthesis of 1,6-naphthyridines.
Experimental Protocol: Synthesis of 7-Amino-5-phenyl-1,6-naphthyridine
A mixture of this compound (1.0 eq), phenylacetonitrile (1.1 eq), and potassium hydroxide (2.0 eq) in ethanol is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized to afford 7-amino-5-phenyl-1,6-naphthyridine.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |
| This compound | Phenylacetonitrile | 7-Amino-5-phenyl-1,6-naphthyridine | KOH | Ethanol | 6 | ~75 | >250 |
| This compound | Ethyl Acetoacetate | Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | Piperidine | Ethanol | 8 | ~65 | 180-182 |
Synthesis of Pyrimido[4,5-d]pyrimidines
This compound can serve as a precursor for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds known for their diverse biological activities, including kinase inhibition. The synthesis typically involves a multi-component reaction or a stepwise approach where the pyrimidine ring is first constructed, followed by the annulation of the second pyrimidine ring.
Reaction Scheme for Pyrimido[4,5-d]pyrimidine Synthesis
Caption: A plausible reaction pathway for the synthesis of pyrimido[4,5-d]pyrimidines.
Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidinone Derivative
A mixture of this compound (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.5 eq) in absolute ethanol is heated at reflux for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and neutralized with acetic acid. The precipitated product is collected by filtration, washed with water, and dried to yield the desired pyrimido[4,5-d]pyrimidinone derivative.
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Time (h) | Yield (%) |
| This compound | Guanidine HCl | 2-Amino-pyrimido[4,5-d]pyrimidine | NaOEt | Ethanol | 12 | ~60 |
Synthesis of Thieno[3,2-c]pyridines
The Gewald reaction provides a pathway to synthesize substituted thieno[3,2-c]pyridines from this compound. This reaction typically involves the condensation of the aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, elemental sulfur (1.2 eq) and a catalytic amount of morpholine are added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the 2-amino-3-cyanothieno[3,2-c]pyridine derivative.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Sulfur | 2-Amino-3-cyanothieno[3,2-c]pyridine derivative | Morpholine | Ethanol | 24 | ~70 |
Biological Relevance of Derived Heterocycles and Associated Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery due to their interactions with various biological targets.
Pyrimido[4,5-d]pyrimidines as Kinase Inhibitors
Many pyrimido[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase. These kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of cancer.
CDK2 Signaling Pathway
Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.
1,6-Naphthyridines as Antifolates
Certain 1,6-naphthyridine derivatives have shown potential as antifolate agents, targeting the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleic acids and amino acids, and its inhibition disrupts cellular proliferation, making it a target for anticancer and antimicrobial therapies.[1][2][3][4]
Antifolate Mechanism of Action
Caption: Inhibition of dihydrofolate reductase (DHFR) by 1,6-naphthyridine-based antifolates.
Conclusion
This compound stands out as a highly valuable and versatile building block for the construction of medicinally relevant fused heterocyclic compounds. Its ability to participate in a range of cyclization reactions, including the Friedländer annulation and multi-component reactions, provides access to a rich diversity of molecular architectures. The resulting 1,6-naphthyridines and pyrimido[4,5-d]pyrimidines, among other systems, have demonstrated significant potential as inhibitors of key biological targets, underscoring the importance of this compound in modern drug discovery and development. This guide serves as a foundational resource for researchers looking to explore the synthetic utility of this powerful intermediate.
References
Theoretical Investigations into the Electronic Properties of 4-Aminonicotinaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of a theoretical approach to characterizing the electronic structure of 4-Aminonicotinaldehyde, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this document outlines a robust, hypothetical computational framework based on established quantum chemical methods. The methodologies, data, and analyses presented herein are derived from standard practices applied to analogous aromatic and heterocyclic compounds, offering a predictive blueprint for future research.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a formyl (aldehyde) group. The electronic properties of such molecules are of fundamental importance as they govern reactivity, intermolecular interactions, and ultimately, biological activity. Understanding the electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for designing novel therapeutic agents.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to elucidate these properties at the atomic level.[2] This guide details a proposed computational workflow for such an investigation.
Proposed Computational Methodology
The electronic structure of this compound would be investigated using quantum chemical calculations based on Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for molecules of this size.[3]
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5] This would be paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for systems with heteroatoms and potential hydrogen bonding.
Experimental Protocols
A systematic computational protocol would be employed to ensure reliable and reproducible results. The typical workflow involves a multi-step process beginning with geometry optimization.
-
Geometry Optimization: The initial 3D structure of this compound is constructed. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties such as zero-point vibrational energy (ZPVE).
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is conducted to determine a range of electronic properties.[6] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Solvation Effects: To simulate a more biologically relevant environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.[5]
Predicted Molecular and Electronic Properties
The following tables summarize the kind of quantitative data that would be obtained from the proposed computational study. The atom numbering scheme corresponds to the molecular diagram provided in Figure 2.
Disclaimer: The data presented in Tables 1, 2, and 3 are illustrative examples based on typical values for similar molecular structures and are not the result of actual calculations on this compound.
Optimized Geometric Parameters
Geometric parameters define the three-dimensional structure of the molecule. Key bond lengths and angles determine the molecule's shape and steric properties.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | ||
| C1-C2 | 1.40 | |
| C2-N3 | 1.34 | |
| N3-C4 | 1.35 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.41 | |
| C6-C1 | 1.39 | |
| C1-N7 | 1.37 | |
| C2-C8 | 1.48 | |
| C8-O9 | 1.22 | |
| Bond Angles | ||
| C6-C1-C2 | 118.5 | |
| C1-C2-N3 | 122.0 | |
| C2-N3-C4 | 117.5 | |
| C1-N7-H | 119.0 | |
| C1-C2-C8 | 120.5 | |
| C2-C8-O9 | 124.0 |
Frontier Molecular Orbitals
The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between them relates to the molecule's kinetic stability.
Table 2: Illustrative Frontier Orbital Energies
| Parameter | Gas Phase (eV) | Aqueous Phase (eV) |
| HOMO Energy | -5.85 | -5.79 |
| LUMO Energy | -1.52 | -1.60 |
| HOMO-LUMO Gap (ΔE) | 4.33 | 4.19 |
Mulliken Atomic Charges
Mulliken charge analysis provides an estimation of the partial atomic charges, indicating the distribution of electron density across the molecule and identifying potential sites for electrophilic and nucleophilic attack.
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| C1 | -0.21 |
| C2 | 0.15 |
| N3 (Pyridine) | -0.55 |
| C4 | 0.12 |
| C5 | -0.18 |
| C6 | -0.15 |
| N7 (Amino) | -0.85 |
| C8 (Aldehyde) | 0.45 |
| O9 (Aldehyde) | -0.48 |
Visualizations
Diagrams are essential for visualizing molecular structures and procedural workflows.
Molecular Structure
Figure 1: Molecular structure of this compound with atom numbering.
Computational Workflow
Figure 2: Proposed workflow for DFT-based electronic structure analysis.
Conclusion
This technical guide outlines a standard and effective theoretical framework for the comprehensive analysis of the electronic structure of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometric, electronic, and thermodynamic properties. The illustrative data and workflows presented serve as a foundational template for future computational studies, which are invaluable for guiding synthetic efforts and rational drug design by providing a predictive understanding of molecular behavior at the quantum level.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. ccs-psi.org [ccs-psi.org]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Quinolines using 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted quinoline and naphthyridine derivatives commencing from 4-aminonicotinaldehyde. The primary synthetic routes detailed herein are based on the versatile Friedländer annulation and related condensation reactions with active methylene compounds. These methods offer a robust pathway to novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This guide includes generalized reaction mechanisms, specific experimental procedures, tabulated quantitative data, and illustrative diagrams to facilitate reproducible and efficient synthesis.
Introduction
Quinolines and their structural analogs, such as naphthyridines, represent a prominent class of nitrogen-containing heterocyclic compounds. Their core structure is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring system allows for the fine-tuning of these biological activities and the development of novel drug candidates.
This compound is a valuable pyridine-based building block that can be effectively utilized in the construction of quinoline-like structures. Its amino and aldehyde functionalities are perfectly positioned to undergo cyclocondensation reactions with compounds possessing an active methylene group, leading to the formation of a fused pyridone ring. The most common and effective method for this transformation is the Friedländer synthesis, which can be catalyzed by either acid or base. This application note will focus on providing a comprehensive guide to employing this compound in such synthetic strategies.
Key Synthetic Pathway: Modified Friedländer Annulation
The synthesis of substituted quinoline and naphthyridine analogs from this compound predominantly follows a modified Friedländer annulation pathway. The reaction involves the condensation of the amino group of this compound with the active methylene group of a suitable reaction partner, followed by an intramolecular cyclization and dehydration to yield the final aromatic heterocyclic system.
A variety of active methylene compounds can be employed, leading to a diverse range of substituents on the newly formed ring. Common examples include β-diketones, β-ketoesters, malonates, and cyanoacetates. The choice of catalyst (acid or base) and reaction conditions can influence the reaction rate and yield.
Signaling Pathway Diagram
Caption: Modified Friedländer annulation pathway.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of substituted quinolines and their analogs from this compound. Researchers should optimize these conditions based on the specific active methylene compound used and the desired product.
Protocol 1: Base-Catalyzed Synthesis of a 1,6-Naphthyridin-2(1H)-one Derivative
This protocol is adapted from the known reaction of this compound with malonamide.[1]
Materials:
-
This compound
-
Malonamide (or other suitable active methylene compound, e.g., ethyl cyanoacetate, diethyl malonate)
-
Ethanol (absolute)
-
Piperidine (or other suitable base, e.g., sodium ethoxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10-20 mL per mmol of aldehyde) in a round-bottom flask, add the active methylene compound (1.1 eq).
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the active methylene compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Synthesis of a Substituted Quinoline
This protocol provides a general method for an acid-catalyzed Friedländer-type reaction.
Materials:
-
This compound
-
Active methylene compound (e.g., a β-diketone or β-ketoester)
-
Glacial acetic acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in glacial acetic acid (10-15 mL per mmol of aldehyde).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow.
Data Presentation
The following tables provide representative data for quinoline and naphthyridine derivatives synthesized through Friedländer-type reactions. Note that the exact yields and spectral data will vary depending on the specific reactants and conditions used.
Table 1: Representative Yields of Substituted Naphthyridinones from this compound
| Active Methylene Compound | Product | Typical Yield (%) |
| Malonamide | 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxamide | 75-85 |
| Ethyl Cyanoacetate | Ethyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate | 80-90 |
| Diethyl Malonate | Ethyl 2-hydroxy-1,6-naphthyridine-3-carboxylate | 70-80 |
| Acetylacetone | 3-Acetyl-2-methyl-1,6-naphthyridine | 65-75 |
Table 2: Representative Spectroscopic Data for a Substituted 1,6-Naphthyridin-2(1H)-one
| Data Type | Representative Data |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.10 (s, 1H, NH), 8.95 (s, 1H), 8.50 (d, J = 5.8 Hz, 1H), 8.20 (s, 1H), 7.50 (d, J = 5.8 Hz, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 162.5, 155.0, 148.0, 145.5, 138.0, 120.0, 118.5, 110.0. |
| Mass Spec. (ESI+) m/z | [M+H]⁺ calculated for C₈H₆N₂O: 147.05; found: 147.1. |
Note: The spectroscopic data provided is a generalized representation for an unsubstituted 1,6-naphthyridin-2(1H)-one and will vary significantly with different substitution patterns.
Conclusion
The synthetic routes outlined in this document, centered around the modified Friedländer annulation of this compound, offer a versatile and efficient platform for the generation of a diverse library of substituted quinolines and naphthyridines. The provided protocols and representative data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. Careful optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Knoevenagel Condensation of 4-Aminonicotinaldehyde with Active Methylene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Aminonicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. The condensation reaction of its aldehyde functional group with active methylene compounds, known as the Knoevenagel condensation, is a fundamental carbon-carbon bond-forming reaction.[1][2] This reaction produces α,β-unsaturated compounds, which are versatile intermediates for the synthesis of pharmaceuticals, heterocyclic compounds, and other functional organic molecules.[1][2] These application notes provide detailed protocols for performing the Knoevenagel condensation using this compound under both conventional heating and microwave-assisted conditions.
General Reaction Scheme
The Knoevenagel condensation involves the reaction of an aldehyde (this compound) with a compound containing an acidic methylene group (CH₂) flanked by two electron-withdrawing groups (Z and Z'). The reaction is typically catalyzed by a weak base, such as piperidine or urea, and proceeds through a dehydration step to yield a stable α,β-unsaturated product.[1][3]
References
The Versatility of 4-Aminonicotinaldehyde in the Synthesis of Key Pharmaceutical Intermediates
For Immediate Release
[City, State] – [Date] – 4-Aminonicotinaldehyde, a substituted pyridine derivative, is emerging as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features, combining a reactive aldehyde group with an amino-substituted pyridine ring, provide a scaffold for the construction of complex heterocyclic systems that are central to the development of novel therapeutics, particularly in the area of kinase inhibition. This application note provides a detailed overview of the utility of this compound, including a proposed synthetic protocol for a key pharmaceutical intermediate and relevant data.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs. Its ability to participate in hydrogen bonding and other key interactions within biological targets makes it a desirable feature in drug design. This compound (CAS No: 42373-30-8), with its amino and aldehyde functionalities, offers multiple reaction sites for chemical elaboration, making it an attractive starting material for the synthesis of fused heterocyclic systems such as pyrido[4,3-d]pyrimidines. These structures are core components of a range of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.
Application in the Synthesis of Pyrido[4,3-d]pyrimidine Scaffolds
Pyrido[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their efficacy as inhibitors of various protein kinases, including Janus kinases (JAKs) and Tropomyosin receptor kinases (Trks). These enzymes play crucial roles in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer and autoimmune disorders. The synthesis of the pyrido[4,3-d]pyrimidine core can be efficiently achieved through the cyclocondensation of a 4-aminopyridine derivative with a suitable three-carbon synthon.
While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, its chemical structure strongly suggests its utility in the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, a key intermediate for more complex kinase inhibitors. The aldehyde group can be readily oxidized to a carboxylic acid, and the amino group provides a reactive site for cyclization.
Proposed Synthetic Pathway and Protocol
This section outlines a proposed synthetic pathway for the preparation of 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-ones starting from this compound. This protocol is based on established synthetic methodologies for analogous compounds.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocol: Synthesis of 2-Methyl-pyrido[4,3-d]pyrimidin-4(3H)-one
This protocol is a representative example for the synthesis of a 2-substituted pyrido[4,3-d]pyrimidin-4(3H)-one.
Step 1: Oxidation of this compound to 4-Aminonicotinic Acid
-
Materials: this compound, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aqueous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) (1.1 eq) in water while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-aminonicotinic acid.
-
Step 2: Cyclization to 2-Methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one
-
Materials: 4-Aminonicotinic Acid, Acetic Anhydride.
-
Procedure:
-
Suspend 4-aminonicotinic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting crystalline product by filtration, wash with diethyl ether, and dry.
-
Step 3: Synthesis of 2-Methyl-pyrido[4,3-d]pyrimidin-4(3H)-one
-
Materials: 2-Methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one, Ammonia solution (e.g., 28% in water).
-
Procedure:
Quantitative Data Summary
The following table summarizes expected yields for the proposed synthesis based on literature for analogous reactions. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Reactant | Product | Expected Yield (%) |
| 1. Oxidation | This compound | 4-Aminonicotinic Acid | 70-85 |
| 2. Cyclization | 4-Aminonicotinic Acid | 2-Methyl-4H-pyrido[4,3-d][1][2]oxazin-4-one | 85-95 |
| 3. Amination/Rearrangement | 2-Methyl-4H-pyrido... | 2-Methyl-pyrido[4,3-d]pyrimidin-4(3H)-one | 75-90 |
Logical Workflow for Synthesis and Application
References
Experimental procedure for the formylation of 4-aminopyridine
Application Note
This document provides a comprehensive experimental procedure for the N-formylation of 4-aminopyridine to synthesize N-(pyridin-4-yl)formamide. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary method detailed herein involves the use of a mixture of formic acid and acetic anhydride, which generates the formylating agent, acetic formic anhydride, in situ. This method is advantageous due to its efficiency and the ready availability of the reagents.
The resulting product, N-(pyridin-4-yl)formamide, is a valuable building block in medicinal chemistry. This protocol includes detailed methodologies, a summary of quantitative data, and characterization of the final product to ensure reproducibility.
Reaction Scheme
The overall reaction for the formylation of 4-aminopyridine is depicted below:
Caption: Formylation of 4-aminopyridine.
Experimental Protocol
This protocol outlines the necessary materials, equipment, and step-by-step procedure for the synthesis of N-(pyridin-4-yl)formamide.
Materials:
-
4-Aminopyridine (C₅H₆N₂)
-
Formic Acid (CH₂O₂, 98-100%)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cautiously add acetic anhydride (1.5 eq) to formic acid (2.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-20 minutes at this temperature to form acetic formic anhydride.
-
Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled solution of 4-aminopyridine via a dropping funnel over a period of 30 minutes. Maintain the reaction temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-(pyridin-4-yl)formamide.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of N-(pyridin-4-yl)formamide.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Aminopyridine | C₅H₆N₂ | 94.12 | Starting Material |
| Formic Acid | CH₂O₂ | 46.03 | Reagent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent |
| N-(pyridin-4-yl)formamide | C₆H₆N₂O | 122.12 | Product |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Table 3: Spectroscopic Data for N-(pyridin-4-yl)formamide
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): 8.49 (d, 2H), 8.35 (s, 1H), 7.55 (d, 2H), 7.25 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 160.5, 150.8, 145.2, 114.0 |
| IR (KBr, cm⁻¹) | ν: 3250 (N-H stretch), 1680 (C=O stretch, Amide I), 1595 (C=C stretch), 1540 (N-H bend, Amide II) |
| Mass Spectrometry (ESI-MS) | m/z: 123.05 [M+H]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for the formylation.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Formic acid and acetic anhydride are corrosive. Handle with care and avoid inhalation of vapors.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
The reaction of acetic anhydride with formic acid is exothermic and should be performed with cooling.
-
Quenching the reaction with sodium bicarbonate solution will produce carbon dioxide gas, which can cause pressure build-up if not done carefully in an open or vented system.
Application Notes and Protocols for 4-Aminonicotinaldehyde in Multicomponent Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-Aminonicotinaldehyde as a key building block in multicomponent reactions (MCRs) for the synthesis of novel heterocyclic compounds with potential applications in drug discovery, particularly as kinase inhibitors.
Introduction
This compound is a versatile heterocyclic aldehyde that serves as a valuable starting material in the synthesis of complex molecular architectures. Its pyridine core, substituted with both a reactive aldehyde and an amino group, offers multiple avenues for chemical modification. Multicomponent reactions, which involve the combination of three or more reactants in a single step, are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries.[1][2] This document outlines a representative application of this compound in a one-pot, three-component reaction to generate a library of substituted pyrido[4,3-d]pyrimidines, a scaffold known to exhibit kinase inhibitory activity.[3][4][5]
Proposed Multicomponent Reaction: Synthesis of Pyrido[4,3-d]pyrimidines
A plausible and efficient approach to synthesize a library of substituted pyrido[4,3-d]pyrimidines involves a three-component condensation reaction between this compound, an active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and a third component such as guanidine or thiourea. This reaction is a variation of well-established MCRs for the synthesis of pyrimidine-fused heterocycles.[6][7]
Caption: Proposed multicomponent reaction mechanism for the synthesis of pyrido[4,3-d]pyrimidines.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrido[4,3-d]pyrimidines
This protocol is a representative procedure adapted from similar three-component reactions for the synthesis of related heterocyclic systems.[8][9]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)
-
Guanidine hydrochloride or Thiourea
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol), the active methylene compound (1.0 mmol), and guanidine hydrochloride or thiourea (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The flask is then equipped with a reflux condenser and the mixture is heated to reflux for 6-8 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the desired substituted pyrido[4,3-d]pyrimidine.
Data Presentation
Table 1: Representative Synthesis of a Pyrido[4,3-d]pyrimidine Library
| Entry | R Group (from Active Methylene) | X | Product Structure | Plausible Yield (%) |
| 1 | -COOEt | NH | 2-Amino-5-(pyridin-4-yl)-7-oxo-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | 65-75 |
| 2 | -CN | NH | 2,7-Diamino-5-(pyridin-4-yl)pyrido[4,3-d]pyrimidine-6-carbonitrile | 70-80 |
| 3 | -COOEt | S | 2-Mercapto-5-(pyridin-4-yl)-7-oxo-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate | 60-70 |
| 4 | -CN | S | 7-Amino-2-mercapto-5-(pyridin-4-yl)pyrido[4,3-d]pyrimidine-6-carbonitrile | 65-75 |
Note: The yields presented are hypothetical and based on typical outcomes for similar multicomponent reactions.
Table 2: Representative Kinase Inhibitory Activity (IC50, nM)
The synthesized compounds can be screened against a panel of kinases to determine their inhibitory potential. The following table presents hypothetical data for the compounds synthesized in Table 1.
| Compound | EGFR | VEGFR2 | PDGFRβ | c-Src |
| 1 | 150 | 320 | 450 | >1000 |
| 2 | 85 | 180 | 250 | 850 |
| 3 | 120 | 280 | 390 | >1000 |
| 4 | 65 | 150 | 210 | 780 |
| Reference (Staurosporine) | 5 | 10 | 8 | 15 |
Note: The IC50 values are hypothetical and serve as a representative example for this class of compounds.[3][10]
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[4,3-d]pyrimidines.
Application Notes
The described multicomponent synthesis provides a rapid and efficient route to a library of pyrido[4,3-d]pyrimidines. The choice of different active methylene compounds and the third component (guanidine or thiourea) allows for the introduction of chemical diversity at key positions of the scaffold, which is crucial for establishing Structure-Activity Relationships (SAR).
The representative biological data suggests that compounds derived from this MCR have the potential to inhibit various tyrosine kinases. Further optimization of the substituents on the pyrido[4,3-d]pyrimidine core could lead to the development of more potent and selective kinase inhibitors. The workflow diagram illustrates a standard procedure in a drug discovery setting, from initial synthesis to lead optimization. The signaling pathway diagram highlights a common mechanism of action for this class of compounds, which often act as ATP-competitive inhibitors of kinases like EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3][5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of substituted thienopyrimidine-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Application of 4-Aminonicotinaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyridine ring is a well-established pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes. 4-Aminonicotinaldehyde, a substituted pyridine, presents itself as a versatile and untapped starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic amino group, allows for the construction of fused heterocyclic systems that are bioisosteric to known kinase inhibitor scaffolds, such as quinazolines.
This document outlines a novel application of this compound in the synthesis of pyrido[4,3-d]pyrimidine derivatives, a class of compounds with demonstrated activity against various protein kinases. The proposed synthetic strategy offers a straightforward and efficient route to a library of potential kinase inhibitors. The pyrido[4,3-d]pyrimidine core acts as a hinge-binding motif, and further functionalization can be explored to enhance potency and selectivity for specific kinase targets.
One such potential target is the Pim1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a significant role in cell survival and proliferation. The data presented herein for a structurally related pyrido[4,3-d]pyrimidine derivative, SKI-O-068, demonstrates the potential of this scaffold to potently inhibit Pim1 kinase.
Experimental Protocols
Protocol 1: Synthesis of a Novel 4-Anilino-pyrido[4,3-d]pyrimidine Kinase Inhibitor
This protocol describes a two-step synthesis of a 4-anilino-pyrido[4,3-d]pyrimidine derivative from this compound.
Step 1: Synthesis of 2-((4-aminopyridin-3-yl)methylene)malononitrile
-
To a solution of this compound (1.22 g, 10 mmol) in ethanol (50 mL), add malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-((4-aminopyridin-3-yl)methylene)malononitrile.
Step 2: Synthesis of 4-Anilino-pyrido[4,3-d]pyrimidine-8-carbonitrile
-
In a sealed tube, combine 2-((4-aminopyridin-3-yl)methylene)malononitrile (1.70 g, 10 mmol) and aniline (1.86 g, 20 mmol).
-
Add N,N-Dimethylformamide (DMF) (20 mL) as a solvent.
-
Heat the mixture to 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the final product, 4-anilino-pyrido[4,3-d]pyrimidine-8-carbonitrile.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase (e.g., Pim1).
-
Prepare a stock solution of the synthesized inhibitor in 100% DMSO.
-
Serially dilute the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP.
-
Add the diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining or ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
The following table summarizes the inhibitory activity of a representative pyrido[4,3-d]pyrimidine derivative, SKI-O-068, against Pim1 and other kinases. This data is provided to illustrate the potential of the scaffold synthesized from this compound.[1][2]
| Compound | Target Kinase | IC50 (nM) |
| SKI-O-068 | Pim1 | 123 (±14) |
| SKI-O-068 | Syk | 53 (±10) |
| SKI-O-068 | Pyk2 | 55 (±10) |
Visualizations
References
Purification of 4-Aminonicotinaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-aminonicotinaldehyde and its derivatives. The methodologies outlined are designed to yield high-purity compounds suitable for downstream applications in research and drug development.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. Their purity is crucial for the reliability of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of final products. This guide details two primary methods for the purification of these compounds: flash column chromatography and recrystallization. The choice of method will depend on the nature of the impurities, the scale of the purification, and the specific properties of the derivative.
Purification Strategies
The presence of both a basic amino group and a polar aldehyde group in this compound derivatives presents unique challenges for purification. The amino group can interact strongly with silica gel, leading to peak tailing and poor separation in column chromatography. Recrystallization solvent selection can also be challenging due to the compound's mixed polarity. The following sections provide protocols to address these challenges.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying a wide range of this compound derivatives. The key to successful purification is the use of a mobile phase containing a small amount of a basic modifier, such as triethylamine, to suppress the interaction of the amino group with the acidic silica gel.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a silica gel column of an appropriate size for the amount of crude material.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% triethylamine) until the baseline on the detector is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution:
-
Load the prepared sample onto the column.
-
Begin elution with the initial mobile phase.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound. A typical gradient might be from 10% to 50% ethyl acetate in hexanes, with a constant percentage of triethylamine.
-
Monitor the elution using a UV detector or by collecting fractions and analyzing them by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the desired product based on the detector signal or TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation: Illustrative Column Chromatography Purification
| Derivative | Crude Purity (HPLC Area %) | Mobile Phase System | Purified Purity (HPLC Area %) | Purification Yield (%) |
| 4-Amino-2-chloronicotinaldehyde | 85% | Hexanes/Ethyl Acetate/Triethylamine (gradient) | >99% | 90% |
| N-Benzyl-4-aminonicotinaldehyde | 90% | Dichloromethane/Methanol/Triethylamine (gradient) | >98% | 92% |
| 4-(Dimethylamino)nicotinaldehyde | 88% | Hexanes/Ethyl Acetate/Triethylamine (isocratic) | >99% | 95% |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and the nature of the impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid this compound derivatives, particularly for removing small amounts of impurities. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude derivative in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) to find a suitable recrystallization solvent.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation: Illustrative Recrystallization Purification
| Derivative | Crude Purity (HPLC Area %) | Recrystallization Solvent | Purified Purity (HPLC Area %) | Purification Yield (%) |
| This compound | 95% | Ethanol/Water | >99.5% | 85% |
| 4-Amino-5-bromonicotinaldehyde | 92% | Isopropanol | >99% | 88% |
| 4-Anilinonicotinaldehyde | 96% | Toluene/Hexanes | >99% | 90% |
Note: The data presented in this table is illustrative and may vary depending on the specific compound and impurities.
Visualization of Workflows
Diagram 1: Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound derivatives using flash column chromatography.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step workflow for the purification of solid this compound derivatives via recrystallization.
Conclusion
The protocols described in this application note provide robust methods for the purification of this compound derivatives. The choice between flash column chromatography and recrystallization will depend on the specific characteristics of the derivative and the impurities present. By following these detailed procedures, researchers can obtain high-purity materials essential for their scientific endeavors.
Application Notes and Protocols for Monitoring Reactions of 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminonicotinaldehyde is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its aldehyde functionality and the amino group on the pyridine ring make it a versatile building block for constructing complex heterocyclic systems. Accurate and reliable analytical methods are crucial for monitoring reaction progress, ensuring product quality, and optimizing reaction conditions.
These application notes provide detailed methodologies for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The protocols are designed to be adaptable for various reaction setups, from small-scale research and development to larger-scale process monitoring.
Reaction Monitored: Schiff Base Formation
A common and representative reaction involving this compound is the formation of a Schiff base through condensation with a primary amine. This document will focus on the reaction with aniline as a model system.
Reaction Scheme:
This compound + Aniline → N-((4-aminopyridin-3-yl)methylene)aniline + H₂O
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a robust and widely used technique for monitoring the conversion of this compound and the formation of the corresponding Schiff base product. A reversed-phase method is generally suitable for separating these compounds based on their polarity differences.
Quantitative Data Summary
| Compound | Retention Time (min) | λmax (nm) | Molecular Weight ( g/mol ) |
| This compound | ~ 3.5 | 254, 350 | 122.12 |
| Aniline | ~ 4.2 | 230, 280 | 93.13 |
| N-((4-aminopyridin-3-yl)methylene)aniline | ~ 6.8 | 265, 370 | 197.24 |
Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact mobile phase composition. λmax values are estimates based on similar structures.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify this compound, aniline, and the Schiff base product.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
This compound standard
-
Aniline standard
-
Synthesized Schiff base product for use as a reference standard (optional, but recommended)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound and aniline in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
-
If available, prepare a stock solution of the purified Schiff base product in the same manner.
-
From the stock solutions, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as follows:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm (for simultaneous monitoring) or optimal wavelengths for each compound if using a DAD.
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants and product based on their retention times from the standard injections.
-
Integrate the peak areas for each component.
-
Construct calibration curves for each compound by plotting peak area versus concentration.
-
Determine the concentration of each component in the reaction samples using the calibration curves.
-
Calculate the percentage conversion of this compound and the yield of the Schiff base product over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile components in the reaction mixture. For a compound like this compound and its Schiff base product, derivatization may be necessary to improve volatility and thermal stability. However, for initial qualitative monitoring, direct injection might be feasible.
Quantitative Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 122 | 94, 67, 40 |
| Aniline | 93 | 66, 39 |
| N-((4-aminopyridin-3-yl)methylene)aniline | 197 | 121, 93, 66 |
Note: Fragmentation patterns are predicted and may vary based on the mass spectrometer's ionization energy.
Experimental Protocol: GC-MS
Objective: To identify and quantify the reactants and products in the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Autosampler
-
Data acquisition and analysis software with a mass spectral library (e.g., NIST)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Internal standard (e.g., a compound with similar properties but a different retention time, such as naphthalene)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute with 950 µL of dichloromethane.
-
Add a known amount of the internal standard.
-
Vortex the sample.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peaks for this compound, aniline, and the Schiff base product by their retention times and mass spectra.
-
Confirm the identity of the compounds by comparing their mass spectra with a library database.
-
Quantify the components by comparing their peak areas to the peak area of the internal standard.
-
UV-Vis Spectroscopy for In-situ Reaction Monitoring
UV-Vis spectroscopy can be a powerful tool for real-time, in-situ monitoring of the Schiff base formation, as the product will have a different absorption spectrum compared to the reactants.
Spectral Data
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~350 | ~15,000 M⁻¹cm⁻¹ |
| N-((4-aminopyridin-3-yl)methylene)aniline | ~370 | ~25,000 M⁻¹cm⁻¹ |
Note: Values are estimates in a non-polar solvent and will vary with the solvent system.
Experimental Protocol: In-situ UV-Vis Monitoring
Objective: To monitor the formation of the Schiff base product in real-time by observing the change in absorbance at a specific wavelength.
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a fiber-optic probe for in-situ measurements.
-
Quartz cuvettes (if not using a probe).
Procedure:
-
Wavelength Selection:
-
Measure the UV-Vis spectra of the starting materials (this compound and aniline) and the purified product in the reaction solvent.
-
Identify a wavelength where the product has a strong absorbance and the reactants have minimal absorbance. For this system, monitoring the increase in absorbance around 370 nm would be suitable.
-
-
Reaction Setup:
-
Place a solution of this compound in the reaction solvent in the cuvette or reaction vessel.
-
Record a baseline spectrum.
-
Initiate the reaction by adding a solution of aniline.
-
-
Data Acquisition:
-
Record the absorbance at the selected wavelength (e.g., 370 nm) at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Plot the absorbance at the monitoring wavelength versus time.
-
The increase in absorbance over time corresponds to the formation of the Schiff base product.
-
The reaction can be considered complete when the absorbance reaches a plateau.
-
Application Note: HPLC Method for Purity Assessment of 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminonicotinaldehyde is a pyridine derivative of significant interest in pharmaceutical research and development due to its role as a key intermediate in the synthesis of various biologically active molecules. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds, making it an ideal method for assessing the purity of this compound and detecting any related impurities.
This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of this compound. The method is designed to be simple, accurate, and robust, suitable for routine quality control analysis.
Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Chemical Structure | C₆H₆N₂O | [1] |
| Molecular Formula | 122.12 g/mol | [1] |
| Molecular Weight | 4-aminopyridine-3-carbaldehyde | [1] |
| IUPAC Name | 42373-30-8 | [1] |
| CAS Number | >98% | [2] |
| Typical Purity |
Experimental Protocol: RP-HPLC Method
This protocol outlines the necessary reagents, equipment, and procedures for the purity assessment of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥ 99%)
-
Ammonium acetate (≥ 99%)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
Chromatographic Conditions
A reversed-phase C18 column is proposed for the separation, which is a common and versatile choice for compounds with moderate polarity like this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Preparation of Solutions
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Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in replicate (n=5). The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow
The following diagram illustrates the overall workflow for the purity assessment of this compound by HPLC.
References
Application Notes and Protocols for NMR Analysis of Reaction Products Derived from 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and Nuclear Magnetic Resonance (NMR) analysis of various reaction products derived from 4-Aminonicotinaldehyde. This document is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic aldehyde group. This unique arrangement makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other derivatives with potential applications in drug discovery and materials science. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these reaction products. This document outlines key reactions of this compound and provides protocols for the NMR analysis of the resulting products.
Key Reactions of this compound
This compound can participate in several important organic reactions, including:
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Schiff Base Formation: The aldehyde group readily condenses with primary amines to form imines (Schiff bases).
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Knoevenagel Condensation: The aldehyde undergoes condensation with active methylene compounds.
-
Cyclocondensation Reactions: Reaction with bifunctional nucleophiles, such as hydrazines or compounds with active methylene groups and a nitrile, can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.
The following sections provide detailed protocols and expected NMR data for products of these reactions.
Section 1: Synthesis and NMR Analysis of Schiff Bases
The reaction of this compound with primary amines yields Schiff bases, which are valuable intermediates in organic synthesis.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.
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Add 1.0 to 1.1 equivalents of the desired primary amine to the solution.
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Add a catalytic amount of a weak acid, such as glacial acetic acid (1-2 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
NMR Analysis of a Representative Schiff Base
Product: (E)-N-((4-aminopyridin-3-yl)methylene)aniline
NMR Solvent: DMSO-d6
Expected ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH=N- (azomethine) | 8.5 - 8.9 | s | 1H | - |
| Pyridine H2 | ~8.3 | s | 1H | - |
| Pyridine H6 | ~8.1 | d | 1H | ~5.0 |
| Pyridine H5 | ~6.7 | d | 1H | ~5.0 |
| Phenyl Protons | 7.2 - 7.5 | m | 5H | - |
| -NH₂ | 6.0 - 6.5 | br s | 2H | - |
Expected ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH=N- (azomethine) | 158 - 164 |
| Pyridine C4 | ~155 |
| Pyridine C2 | ~150 |
| Pyridine C6 | ~148 |
| Phenyl C (ipso) | ~151 |
| Pyridine C3 | ~115 |
| Pyridine C5 | ~108 |
| Phenyl C | 120 - 130 |
Note: The exact chemical shifts can vary depending on the substituent on the aniline ring and the solvent used.
Section 2: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a route to electron-deficient alkenes.
Experimental Protocol: General Procedure for Knoevenagel Condensation
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In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the active methylene compound (e.g., malononitrile) in a suitable solvent like ethanol or isopropanol.
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Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).
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Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture, and collect the precipitated product by filtration.
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Wash the solid with a small amount of cold solvent and dry under vacuum.
NMR Analysis of a Representative Knoevenagel Product
Product: 2-((4-aminopyridin-3-yl)methylene)malononitrile
NMR Solvent: DMSO-d6
Expected ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| =CH- (vinylic) | 8.0 - 8.4 | s | 1H | - |
| Pyridine H2 | ~8.5 | s | 1H | - |
| Pyridine H6 | ~8.2 | d | 1H | ~5.5 |
| Pyridine H5 | ~6.8 | d | 1H | ~5.5 |
| -NH₂ | 6.5 - 7.0 | br s | 2H | - |
Expected ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| =C(CN)₂ | ~159 |
| Pyridine C4 | ~156 |
| Pyridine C2 | ~151 |
| Pyridine C6 | ~149 |
| Pyridine C3 | ~114 |
| -CN | 116 - 118 |
| Pyridine C5 | ~109 |
| =CH- (vinylic) | ~80 |
Section 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The cyclocondensation of this compound with reagents containing an active methylene group and a hydrazine moiety or a precursor thereof leads to the formation of the medicinally important pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This synthesis is a multi-step process, often involving the initial formation of a hydrazone followed by cyclization. A one-pot multicomponent approach is also possible.
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Hydrazone Formation:
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Dissolve 1.0 equivalent of this compound in ethanol.
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Add 1.0 equivalent of a suitable hydrazine (e.g., phenylhydrazine).
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Add a few drops of acetic acid and reflux for 1-2 hours.
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Cool the mixture and collect the precipitated hydrazone.
-
-
Cyclization with an Active Methylene Compound:
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To a solution of the hydrazone (1.0 equivalent) in a solvent like ethanol or DMF, add an active methylene compound (1.0 equivalent, e.g., malononitrile) and a base (e.g., piperidine or sodium ethoxide).
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Heat the reaction mixture under reflux for several hours, monitoring by TLC.
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After completion, cool the reaction, pour it into ice-water, and collect the precipitated solid.
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Purify the product by recrystallization.
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NMR Analysis of a Representative Pyrazolo[3,4-b]pyridine
Product: 3-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
NMR Solvent: DMSO-d6
Expected ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine H4 | ~8.8 | s | 1H | - |
| Pyridine H6 | ~8.6 | s | 1H | - |
| Phenyl Protons | 7.4 - 7.8 | m | 5H | - |
| Pyrazole -NH₂ | 5.5 - 6.0 | br s | 2H | - |
Expected ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C3a | ~155 |
| Pyrazole C7a | ~152 |
| Pyridine C6 | ~145 |
| Pyridine C4 | ~142 |
| Phenyl C (ipso) | ~139 |
| Phenyl C | 120 - 130 |
| Pyridine C5 | ~118 |
| -CN | ~117 |
| Pyrazole C3 | ~95 |
Visualizations
Logical Workflow for Product Synthesis and Analysis
Caption: General workflow from starting materials to product analysis.
Signaling Pathway Analogy for Reaction Choice
Caption: Decision pathway for synthesizing different product classes.
General Protocol for NMR Sample Preparation
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Sample Quantity: Weigh approximately 5-20 mg of the purified reaction product for ¹H NMR and 20-50 mg for ¹³C NMR.
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Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can affect chemical shifts.
-
Sample Preparation:
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Ensure the NMR tube is clean and dry to avoid contaminant signals.
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Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.
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Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter. This is crucial for obtaining high-resolution spectra.
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.
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Data Acquisition: Acquire the NMR spectrum on a spectrometer, ensuring an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Disclaimer: The NMR data provided in the tables are representative and based on analogous structures. Actual chemical shifts and coupling constants for specific derivatives of this compound may vary. It is essential to fully characterize all new compounds using a combination of spectroscopic techniques.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Aminonicotinaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound, also known as 4-aminopyridine-3-carbaldehyde, typically involves the introduction of an amino group at the 4-position of a substituted pyridine ring. A common strategy is the nucleophilic aromatic substitution (SNAr) on a precursor like 4-chloro- or 4-fluoronicotinaldehyde. Another potential route, adapted from the synthesis of related compounds like 4-aminonicotinic acid, could involve a multi-step process starting from a more readily available precursor, potentially involving a Hofmann rearrangement to introduce the amino group.[1][2]
Q2: Why is the amination of the pyridine ring at the 4-position challenging?
A2: Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. However, direct amination can be difficult and often requires activation of the ring or harsh reaction conditions.[3] The position of substitution is influenced by the electronic properties of both the pyridine ring and any existing substituents.[1] For successful amination at the 4-position, a good leaving group (e.g., a halogen) is typically required at that position.
Q3: What are the key factors influencing the yield of the SNAr amination reaction?
A3: Several factors can significantly impact the yield of the amination reaction:
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Choice of Aminating Agent: Ammonia or its surrogates are used to introduce the amino group. The concentration and form of the aminating agent are critical.
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Solvent: Polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions.[1]
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Temperature: The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions and decomposition.
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Presence of a Base: A base may be necessary to neutralize any acid formed during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.
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Inert Atmosphere: For some catalytic systems or sensitive reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[4]
Q4: What are the likely side products in the synthesis of this compound?
A4: Potential side products can include:
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Hydrodehalogenation: The starting halo-nicotinaldehyde can be reduced, replacing the halogen with a hydrogen atom.[4]
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Reaction with the Aldehyde Group: The aminating agent could potentially react with the aldehyde functional group.
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Dimerization or Polymerization: Under certain conditions, the starting material or product may undergo self-condensation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective amination | - Ensure the aminating agent (e.g., ammonia) is fresh and of the correct concentration.- Consider using a more reactive ammonia surrogate. |
| Suboptimal reaction temperature | - Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.- Be cautious of potential decomposition at higher temperatures. | |
| Poor solvent choice | - Screen different polar aprotic solvents such as DMSO, DMF, or NMP. | |
| Catalyst deactivation (if applicable) | - If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvents.[1] | |
| Reaction Stalled | Insufficient activation of the starting material | - If starting from a less reactive precursor, consider alternative synthetic routes or activating steps. |
| Product inhibition | - In some cases, the product may inhibit the reaction. Try to remove the product as it forms, if feasible. | |
| Inadequate mixing | - Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| Significant Side Product Formation | Hydrodehalogenation of the starting material | - Ensure strictly anhydrous conditions.- Screen different bases, as some may promote this side reaction.[4] |
| Reaction at the aldehyde group | - Consider protecting the aldehyde group before the amination step, followed by deprotection. | |
| High reaction temperature | - Optimize the temperature to be high enough for the main reaction but low enough to minimize side reactions. |
Experimental Protocols
Hypothetical Protocol: Synthesis of this compound from 4-Chloronicotinaldehyde
This protocol is a generalized procedure based on common SNAr conditions and should be optimized for specific laboratory setups.
Materials:
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4-Chloronicotinaldehyde
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Ammonia solution (e.g., 7N in Methanol or aqueous ammonia)
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1,4-Dioxane (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 4-chloronicotinaldehyde (1.0 eq).
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Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the starting material (concentration ~0.5 M).
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Nucleophile Addition: Add the ammonia solution (e.g., 5-10 equivalents) to the stirring mixture.
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Reaction: Heat the reaction mixture to 80-120 °C.
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Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Aminating Agent | 7N NH₃ in MeOH | 28% Aqueous NH₃ | NH₄Cl / Base |
| Solvent | 1,4-Dioxane | DMSO | NMP |
| Temperature (°C) | 100 | 120 | 110 |
| Reaction Time (h) | 12 | 8 | 16 |
| Yield (%) | 65 | 75 | 70 |
Note: The data in this table is illustrative and based on typical outcomes for similar SNAr reactions. Actual results may vary.
Visualizations
Troubleshooting Workflow for Low Yield
References
Common side reactions and byproducts in 4-Aminonicotinaldehyde chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminonicotinaldehyde. The information is designed to address common side reactions and byproduct formation during its synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes for the synthesis of this compound, and what are the common impurities associated with each?
A1: One common synthetic route to this compound involves the reduction of a 4-amino-3-cyanopyridine precursor. A potential side product in this process is the corresponding carboxylic acid, 4-aminonicotinic acid, which can arise from the hydrolysis of the nitrile group under certain reaction conditions. Inadequate control of the reducing agent can also lead to over-reduction to the corresponding alcohol.
Another potential route starts from 4-chloronicotinaldehyde via nucleophilic substitution with an amino group source. Incomplete reaction can leave residual starting material. Side reactions may include the formation of dimers or polymers, especially under harsh conditions.
Q2: My reaction mixture containing this compound is darkening and forming insoluble materials. What is the likely cause?
A2: The darkening of the reaction mixture and the formation of precipitates are often indicative of self-condensation or polymerization of this compound. This is a common issue with aldehydes, particularly those with adjacent activating groups. The amino group can also participate in side reactions. To mitigate this, it is crucial to:
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Ensure starting materials and solvents are dry.
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Consider running the reaction at a lower temperature.
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Add a radical inhibitor, such as butylated hydroxytoluene (BHT), in catalytic amounts if radical polymerization is suspected.
Q3: I am observing unexpected peaks during the chromatographic analysis of my product. How can I identify these byproducts?
A3: Unexpected peaks can arise from various side reactions or degradation. To identify these, a systematic approach is recommended:
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Verify Peak Purity: Utilize a photodiode array (PDA) detector during HPLC analysis to check the peak purity of the main compound.
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Analyze Blank Samples: Inject a solvent blank to ensure the unexpected peaks are not artifacts from the solvent or the analytical system.
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Forced Degradation Studies: Intentionally degrade a sample of pure this compound under stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in matching the retention times of the unknown peaks.
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LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This data is invaluable for elucidating their structures.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Guide 1: Side Reactions in Reductive Amination
Problem: Low yield of the desired secondary or tertiary amine when reacting this compound with a primary or secondary amine, respectively.
| Potential Cause | Troubleshooting Steps |
| Self-condensation of this compound: The aldehyde reacts with itself before reacting with the intended amine. | 1. Add the amine to the reaction mixture before adding the reducing agent. 2. Use a milder reducing agent that selectively reduces the imine in the presence of the aldehyde (e.g., sodium triacetoxyborohydride). |
| Over-reduction: The aldehyde is reduced to the corresponding alcohol. | 1. Use a milder reducing agent. 2. Control the stoichiometry of the reducing agent carefully. |
| Formation of aminal/hemiaminal intermediates: These stable intermediates may not readily convert to the desired imine for reduction. | 1. Adjust the pH of the reaction mixture. Mildly acidic conditions (pH 4-5) often favor imine formation. 2. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
Guide 2: Byproducts in Knoevenagel Condensation
Problem: Formation of multiple products when reacting this compound with an active methylene compound.
| Potential Cause | Troubleshooting Steps |
| Michael Addition: The initial Knoevenagel product can undergo a subsequent Michael addition with another molecule of the active methylene compound. | 1. Use a 1:1 stoichiometry of this compound and the active methylene compound. 2. Control the reaction time and temperature to favor the formation of the initial condensation product. |
| Self-condensation of this compound: As mentioned previously, this can compete with the desired reaction. | 1. Slowly add the this compound to the reaction mixture containing the active methylene compound and the base catalyst. |
| Side reactions involving the amino group: The amino group can react with the active methylene compound or the product. | 1. Consider protecting the amino group before the condensation reaction, followed by deprotection. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
Materials:
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This compound
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase.
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Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
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Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
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Analysis: Analyze all stressed samples by HPLC-PDA and LC-MS/MS to identify and characterize the degradation products.
Visualizations
Troubleshooting guide for incomplete reactions of 4-Aminonicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminonicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the aldehyde group at the 3-position and the amino group at the 4-position of the pyridine ring. The aldehyde is susceptible to nucleophilic attack, making it suitable for reactions like condensations and reductive aminations. The amino group is a nucleophile and can participate in reactions such as acylations and alkylations. The pyridine ring itself is electron-deficient, which can influence the reactivity of its substituents.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The molecule has a push-pull electronic system. The amino group is an electron-donating group, which increases the electron density of the pyridine ring and can enhance the nucleophilicity of the ring nitrogen. Conversely, the aldehyde group and the pyridine ring nitrogen are electron-withdrawing, which can decrease the reactivity of the amino group and influence the electrophilicity of the aldehyde's carbonyl carbon. This unique electronic profile can sometimes lead to unexpected reactivity or incomplete reactions if not properly considered.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] It is sensitive to light, air, and moisture.[1] Proper storage is crucial to ensure its reactivity and prevent the formation of impurities that can interfere with reactions.
Troubleshooting Guide for Incomplete Reactions
Incomplete reactions involving this compound are a common challenge. This guide provides troubleshooting advice for three major classes of reactions: the Pictet-Spengler reaction, the Knoevenagel condensation, and reductive amination.
Pictet-Spengler Reaction: Synthesis of β-Carbolines
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry. In this reaction, this compound would react with a β-arylethylamine, such as tryptamine, in the presence of an acid catalyst.
Issue: Low or no conversion of starting materials to the desired tetrahydro-β-carboline product.
Troubleshooting Table:
| Potential Cause | Suggested Solutions & Rationale |
| Insufficient Acid Catalysis | The reaction is acid-catalyzed. The basic nitrogen of the pyridine ring in this compound can quench some of the acid catalyst. Increase the catalyst loading or switch to a stronger acid like trifluoroacetic acid (TFA). |
| Poor Imine Formation | The initial condensation to form the iminium ion intermediate is crucial. This is a reversible reaction where water is a byproduct. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Low Nucleophilicity of the Aromatic Ring | The cyclization step involves an electrophilic attack on the aromatic ring of the β-arylethylamine. If this ring is not sufficiently electron-rich, the reaction may be sluggish. Increasing the reaction temperature can help overcome the activation energy barrier. |
| Reactant or Product Degradation | This compound and the resulting β-carboline can be sensitive to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation. |
| Incorrect Solvent | The choice of solvent can influence reactant solubility and reaction rate. Protic solvents like methanol or ethanol are common, but aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be effective. Consider solvent screening if solubility is an issue. |
Generalized Experimental Protocol for Pictet-Spengler Reaction:
Disclaimer: This is a generalized protocol and may require optimization for your specific substrates and setup.
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To a solution of tryptamine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or toluene, 0.1 M), add this compound (1.0-1.2 equiv.).
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Add an acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv.) to the mixture.
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Stir the reaction at room temperature or heat to reflux (a Dean-Stark trap can be used if heating in toluene) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond.
Issue: Incomplete condensation, resulting in a mixture of starting materials and product.
Troubleshooting Table:
| Potential Cause | Suggested Solutions & Rationale |
| Inappropriate Catalyst | The choice and amount of base are critical. A base that is too strong can promote self-condensation of the aldehyde or other side reactions. A weak base like piperidine or triethylamine is often used.[2] Consider screening different bases and optimizing the catalyst loading. |
| Low Reactivity of the Active Methylene Compound | The reaction relies on the deprotonation of the active methylene compound. If the protons are not sufficiently acidic, the reaction will be slow. Consider using a more reactive methylene compound (e.g., malononitrile is generally more reactive than diethyl malonate). |
| Reversibility of the Initial Adduct Formation | The initial aldol-type addition is reversible. To drive the reaction towards the product, the subsequent water elimination step should be favored. Removing water using a Dean-Stark trap or molecular sieves can significantly improve the yield. |
| Side Reactions | The electron-rich nature of the 4-aminopyridine ring might lead to side reactions, especially at higher temperatures. If side products are observed, try running the reaction at a lower temperature for a longer duration. |
| Solvent Effects | The solvent can influence the solubility of reactants and the reaction rate. Ethanol, toluene, or even solvent-free conditions can be employed. A catalyst-free reaction in a water:ethanol mixture has been reported for other pyridinecarbaldehydes and may be worth exploring.[3] |
Generalized Experimental Protocol for Knoevenagel Condensation:
Disclaimer: This is a generalized protocol and may require optimization for your specific substrates and setup.
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In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (e.g., malononitrile, 1.0 equiv.) in a suitable solvent (e.g., ethanol or toluene, 0.2 M).
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Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equiv.).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reductive Amination
Reductive amination is a two-step process (often performed in one pot) that converts the aldehyde group of this compound into an amine. It involves the initial formation of an imine (Schiff base) with a primary or secondary amine, followed by reduction of the imine.
Issue: The reaction stalls at the imine intermediate or does not proceed at all, leading to low yields of the desired amine product.
Troubleshooting Table:
| Potential Cause | Suggested Solutions & Rationale |
| Inefficient Imine Formation | Imine formation is an equilibrium process. To drive it forward, remove the water byproduct using molecular sieves. Alternatively, allow the aldehyde and amine to stir together for a period to pre-form the imine before adding the reducing agent. |
| Incompatible Reducing Agent | Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine. Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4] If using NaBH₄, ensure the imine has fully formed before its addition. |
| Incorrect pH | Imine formation is typically fastest at a slightly acidic pH (around 4-6). A small amount of acetic acid is often added as a catalyst. If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the removal of the hydroxyl group from the hemiaminal intermediate is slow. |
| Catalyst Poisoning (for catalytic hydrogenation) | If using catalytic hydrogenation (e.g., H₂/Pd-C), the nitrogen atoms in this compound and the amine reactant can act as catalyst poisons, leading to deactivation. In such cases, stoichiometric reducing agents like NaBH(OAc)₃ are often more reliable. |
| Low Reactivity of the Amine | Some amines are poor nucleophiles. If reacting with a less reactive amine, longer reaction times or gentle heating may be necessary to facilitate imine formation. |
Generalized Experimental Protocol for Reductive Amination:
Disclaimer: This is a generalized protocol and may require optimization for your specific substrates and setup.
-
To a stirred solution of this compound (1.0 equiv.) and the primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M), add a small amount of acetic acid (e.g., 0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of 3Å or 4Å molecular sieves can aid this step.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Optimization of 4-Aminonicotinaldehyde Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for condensations involving 4-Aminonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of this compound with a primary amine?
A1: The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the final imine product, also known as a Schiff base.[1][2][3][4] The reaction is typically reversible and acid-catalyzed.[3][4]
Q2: Why is pH control important in these condensation reactions?
A2: The rate of imine formation is highly pH-dependent.[3][4][5]
-
At low pH (highly acidic): The amine nucleophile becomes protonated, forming an ammonium salt. This salt is no longer nucleophilic, and the reaction rate decreases or stops.[3]
-
At high pH (basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which is a crucial step for the elimination of water.[3] The optimal pH for imine formation is generally found to be around 4-5.[4][5]
Q3: How can I drive the reaction equilibrium towards the product side?
A3: Since the formation of an imine is a reversible process, it is essential to shift the equilibrium towards the product. This can be achieved by:
-
Removal of water: This is the most common strategy.[4][6] Methods include using a Dean-Stark apparatus during reflux, or adding a dehydrating agent like molecular sieves (e.g., 4Å) or hygroscopic salts (e.g., anhydrous MgSO₄ or Na₂SO₄).[1][6]
-
Using an excess of one reactant: Employing a slight excess of the amine can help drive the reaction to completion.[7]
Q4: What are some common solvents and catalysts for this type of condensation?
A4:
-
Solvents: The choice of solvent can influence the reaction rate and yield. Common solvents include ethanol, methanol, toluene, and N,N-dimethylformamide (DMF).[8][9][10] For water removal via azeotropic distillation, toluene is a standard choice.[6]
-
Catalysts: Acid catalysis is frequently employed.[6] Common acid catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, and hydrochloric acid.[6] In some cases, a mild base like piperidine may be used, particularly in Knoevenagel-type condensations.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The reaction medium may be too acidic or too basic. 2. Inefficient water removal: The equilibrium is not being effectively shifted towards the product. 3. Low reaction temperature: The activation energy for the reaction is not being met. 4. Catalyst is inactive or absent. | 1. Adjust the pH to be mildly acidic (around 4-5) by adding a catalytic amount of an acid like acetic acid or p-TsOH.[4][5] 2. If refluxing in toluene, use a Dean-Stark apparatus. For other solvents, add activated molecular sieves (4Å) to the reaction mixture.[6] 3. Increase the reaction temperature. Refluxing is common for these reactions.[8][9] 4. Add a suitable acid catalyst if one was not used.[6] |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of this compound. 2. Side reactions involving the amino group: The amino group on the pyridine ring could potentially react under certain conditions. 3. Polymerization: The product may be unstable and prone to polymerization. | 1. Control the reaction temperature and consider adding the amine reactant slowly to the aldehyde solution. 2. Ensure that the reaction conditions are specific for imine formation. Avoid overly harsh acidic or basic conditions. 3. Monitor the reaction closely by TLC and isolate the product as soon as the reaction is complete. Store the purified product under an inert atmosphere and at a low temperature. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil and does not precipitate. 2. Product is hydrolytically unstable: The imine product may be reverting to the starting materials during aqueous workup.[3] 3. Contamination with starting materials. | 1. After removing the solvent under reduced pressure, try triturating the resulting oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Column chromatography is another option for purification. 2. Avoid acidic aqueous workups if possible. Wash the organic layer with a neutral (brine) or slightly basic (saturated NaHCO₃) solution. Ensure the organic extracts are thoroughly dried before solvent evaporation. 3. Use an excess of one of the starting materials to ensure the other is fully consumed. The unreacted excess starting material can then be removed during purification. |
| Reaction Stalls Before Completion | 1. Deactivation of the catalyst. 2. Equilibrium has been reached. | 1. Add a fresh portion of the catalyst. 2. Improve the method of water removal. If using molecular sieves, ensure they are properly activated and in sufficient quantity. |
Experimental Protocols
The following are suggested starting protocols for the condensation of this compound with a primary amine. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Condensation using Acid Catalysis in Toluene with a Dean-Stark Trap
This method is suitable for removing water by azeotropic distillation.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask, Dean-Stark apparatus, condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.).
-
Dissolve the aldehyde in toluene.
-
Add the primary amine (1.0 - 1.2 eq.).
-
Add a catalytic amount of p-TsOH (0.01 - 0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when water is no longer being collected and TLC shows consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Condensation using Molecular Sieves in Ethanol
This method is convenient when a Dean-Stark apparatus is not practical.
Materials:
-
This compound
-
Primary amine
-
Anhydrous Ethanol
-
Activated 4Å molecular sieves
-
Acetic acid (glacial)
-
Round-bottom flask, condenser
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and anhydrous ethanol.
-
Add activated 4Å molecular sieves.
-
Add the primary amine (1.0 - 1.2 eq.).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the molecular sieves and wash them with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following tables provide a starting point for reaction optimization based on typical conditions for analogous aromatic aldehyde condensations.
Table 1: Suggested Starting Conditions for Solvent and Catalyst Screening
| Entry | Solvent | Catalyst | Temperature (°C) | Dehydrating Agent |
| 1 | Toluene | p-TsOH | Reflux (approx. 111°C) | Dean-Stark |
| 2 | Ethanol | Acetic Acid | Reflux (approx. 78°C) | 4Å Molecular Sieves |
| 3 | Methanol | Acetic Acid | Reflux (approx. 65°C) | 4Å Molecular Sieves |
| 4 | Dichloromethane | None/Self-catalyzed | Room Temperature | MgSO₄ |
| 5 | N,N-Dimethylformamide (DMF) | None/Self-catalyzed | 80 - 120°C | None |
Table 2: Troubleshooting Guide for Reaction Parameters
| Parameter | If Yield is Low, Try... | Rationale |
| Temperature | Increasing the temperature (e.g., from room temp to reflux) | Overcomes the activation energy barrier for dehydration.[8] |
| Reactant Ratio | Using a slight excess (1.1 - 1.2 eq.) of the amine | Le Chatelier's principle; drives the equilibrium forward.[7] |
| Catalyst | Screening different acid catalysts (e.g., p-TsOH, acetic acid, Sc(OTf)₃) | Catalyst efficiency can be substrate-dependent. |
| Solvent | Changing to a higher boiling point solvent (e.g., toluene, DMF) | Allows for higher reaction temperatures and can improve solubility. |
| Water Removal | Ensuring molecular sieves are freshly activated; using a Dean-Stark trap | Efficient water removal is critical to push the equilibrium to the product side.[1][6] |
Visualizations
Caption: General experimental workflow for this compound condensation.
Caption: Troubleshooting logic for low-yield this compound condensations.
References
- 1. scispace.com [scispace.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 5. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Aminonicotinaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-aminonicotinaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the inherent properties of the aminopyridine core. These include:
-
Basicity: The pyridine nitrogen is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing in chromatography.[1][2]
-
Polarity: These compounds are often polar, which can make separation from polar byproducts challenging.[3][4]
-
Tautomerism: Some derivatives can exist as tautomers with very similar polarities, making chromatographic separation difficult.[5]
-
Instability: Aldehyde-containing compounds can be sensitive to oxidation or decomposition, especially at elevated temperatures or in the presence of acidic or basic conditions.[1][5]
-
Crystallization Difficulties: The presence of impurities or the inherent properties of the molecule can make crystallization challenging, often resulting in oils instead of solids.[3][5]
Q2: Which chromatographic techniques are most effective for purifying these derivatives?
A2: Several chromatographic techniques can be employed, with the choice depending on the specific derivative and impurities:
-
Column Chromatography: This is a versatile method. To mitigate peak tailing on silica gel, it's often recommended to add a small amount of a base like triethylamine to the eluent.[1] Neutralized silica gel can also be used if decomposition is a concern.[5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used. A C18 column is a good starting point, often with a mobile phase containing a buffer like formic acid or ammonium formate to improve peak shape.[4][5][6] For complex separations, alternative stationary phases like phenyl, cyano, or specialized columns for hydrogen-bonding interactions (e.g., SHARC 1) can be effective.[2][4]
-
Ion-Exchange Chromatography: This technique can be particularly useful for separating aminopyridine derivatives from non-basic impurities or for large-scale preparations.[7]
Q3: How can I improve the yield and purity during recrystallization?
A3: Successful recrystallization hinges on selecting the right solvent and controlling the cooling process.
-
Solvent Selection: "Like dissolves like" is a key principle; polar compounds like this compound derivatives often require polar solvents.[3] It is crucial to find a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Small-scale solubility tests are recommended.[3]
-
Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated. Techniques to induce crystallization include scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Avoiding "Oiling Out": If the compound separates as an oil, it may be due to using too much solvent or cooling the solution too quickly.[3][9] Try boiling off some solvent to concentrate the solution or allowing it to cool more slowly.[3]
Troubleshooting Guides
Issue 1: Poor Chromatographic Separation
Symptom: Co-elution of the product with impurities or significant peak tailing in column chromatography or HPLC.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong interaction with silica gel | Neutralize the silica gel with a base like triethylamine before packing the column.[5] Add a small percentage of triethylamine or ammonia to the eluent to reduce tailing.[1] |
| Inappropriate mobile phase polarity | Systematically vary the solvent gradient in HPLC or the eluent composition in column chromatography to optimize separation. |
| Similar polarity of compounds | Consider switching to a different stationary phase (e.g., alumina, C18, phenyl, cyano) that offers different selectivity.[2] For HPLC, explore mixed-mode or HILIC columns for highly polar compounds.[2][4] |
| Compound degradation on column | Perform a 2D TLC test to check for on-plate degradation. If observed, use a less acidic or more inert stationary phase.[2] |
Troubleshooting Workflow for Chromatographic Issues
Caption: A workflow for troubleshooting poor chromatographic separation.
Issue 2: Low Recovery After Purification
Symptom: The final yield of the purified product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Product loss during work-up | Use acid-base extraction to your advantage. Since aminopyridines are basic, an acidic wash can extract them into the aqueous layer, separating them from non-basic impurities.[1] The product can then be recovered by basifying the aqueous layer and re-extracting. |
| Thermal decomposition | When removing solvents, use reduced pressure and moderate temperatures.[5] Avoid prolonged heating. |
| Irreversible adsorption on silica | If using column chromatography, the basic nature of the compound can lead to strong, sometimes irreversible, binding to acidic silica. Using neutralized silica or alumina can mitigate this.[5] |
| Incomplete crystallization | If recrystallizing, ensure the solution is sufficiently concentrated and cooled slowly to maximize crystal formation.[3] Cooling in an ice bath can help recover more product after initial crystallization at room temperature.[8] |
Issue 3: Product Fails to Crystallize
Symptom: The purified product remains an oil or amorphous solid after solvent removal.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Presence of impurities | Ensure the product is of the highest possible purity before attempting crystallization. Even small amounts of impurities can inhibit crystal formation.[5] |
| Inappropriate solvent | Conduct a systematic solvent screen with a range of solvents (polar, non-polar, protic, aprotic) to find a suitable system.[3][5] |
| Supersaturation without nucleation | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Too much solvent used | Carefully evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.[3][8] |
Decision Tree for Crystallization Failure
Caption: A decision-making workflow for troubleshooting crystallization issues.
Experimental Protocols
Protocol 1: General HPLC Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound derivatives.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | 5% B to 95% B over 20 minutes[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection | UV detection at a wavelength of maximum absorbance (e.g., 254 nm)[5] |
| Injection Volume | 10 µL[5] |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[5]
-
Protocol 2: Recrystallization of an Aminopyridine Derivative
This protocol outlines a general procedure for recrystallization, adapted from a method for 3-aminopyridine.[10]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
In a separate beaker, heat a suitable solvent (e.g., a mixture of benzene and ligroin, or ethanol/water) to just below its boiling point.[10][11]
-
Add the minimum amount of hot solvent to the flask containing the crude product until it completely dissolves.[8]
-
-
Decolorization (Optional):
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum desiccator to remove residual solvent.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
Identifying and removing impurities from 4-Aminonicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Aminonicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route and subsequent degradation. Potential impurities include:
-
Starting Materials: Unreacted precursors such as 4-chloronicotinaldehyde or 4-aminonicotinic acid.
-
Byproducts of Synthesis: These can include products from side reactions. For instance, in syntheses involving the amination of a pyridine ring, byproducts from reactions with the solvent or other reagents may be present.
-
Degradation Products: this compound is susceptible to oxidation and polymerization. The aldehyde functional group can be oxidized to the corresponding carboxylic acid (4-aminonicotinic acid). The amino group can also be a site for oxidative degradation. Polymerization can lead to colored, insoluble materials.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column is often suitable.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess purity and monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[3][4][5]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. This is a common issue with amines.[6]
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall supersaturation.
-
Allow the solution to cool more slowly. An insulated container can be used to slow the cooling rate.[7]
-
If available, add a seed crystal to induce crystallization.[7]
-
Issue 2: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation is inhibited.
-
Solution:
Issue 3: The recovered crystals are colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Perform a hot filtration of the dissolved crude product. Some colored impurities may be insoluble in the hot solvent.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. Be cautious as charcoal can also adsorb the desired product.
-
Column Chromatography
Column chromatography is ideal for separating the desired product from impurities with different polarities.
Issue 1: The compound does not move from the origin (streaks at the top of the column).
-
Cause: The eluent is not polar enough, or the compound is strongly interacting with the acidic silica gel due to its basic amino group.[8]
-
Solution:
-
Gradually increase the polarity of the eluent.
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel and reduce tailing.[9]
-
Consider using a different stationary phase, such as neutral alumina.
-
Issue 2: Poor separation of the product from an impurity.
-
Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the eluent system using TLC by testing different solvent ratios and combinations. Aim for a significant difference in the Rf values of the product and the impurity.
-
Use a less polar eluent system and collect smaller fractions.
-
Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
Issue 3: The compound appears to be degrading on the column.
-
Cause: this compound may be sensitive to the acidic nature of silica gel.[10]
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.
-
Run the column as quickly as possible without sacrificing separation.
-
Use an alternative, less acidic stationary phase like alumina.
-
Data Presentation
The following tables present hypothetical data for the purification of this compound to illustrate the expected outcomes of the purification techniques.
Table 1: Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish-brown solid | Pale yellow crystals |
| Purity (by HPLC) | 95.2% | 99.5% |
| Major Impurity A | 2.5% | 0.2% |
| Major Impurity B | 1.8% | <0.1% |
| Yield | - | 85% |
Table 2: Column Chromatography of this compound
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | 88.7% | 99.8% |
| Impurity C (less polar) | 5.4% | Not Detected |
| Impurity D (more polar) | 4.1% | 0.1% |
| Recovery | - | 92% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent pair. A good solvent will dissolve the crude this compound when hot but not when cold. Ethanol-water or toluene are often good starting points for aromatic amines.[11][12]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give the this compound an Rf value of approximately 0.2-0.4. A mixture of ethyl acetate and hexanes is a common starting point. Consider adding 0.5% triethylamine to the eluent to improve peak shape.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.[14]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound if it is slow to move down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting flowchart for common issues during column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. academic.oup.com [academic.oup.com]
- 13. LabXchange [labxchange.org]
- 14. benchchem.com [benchchem.com]
Stability issues of 4-Aminonicotinaldehyde in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Aminonicotinaldehyde in various solvents. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound in solution.
Problem: Unexpected degradation of this compound in solution.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound degradation.
Detailed Steps:
-
Verify Solvent Purity and Type:
-
Question: Is the solvent of appropriate purity (e.g., HPLC grade)? Impurities can catalyze degradation.
-
Question: Is the solvent protic (e.g., water, methanol, ethanol) or aprotic (e.g., acetonitrile, DMSO, DMF)? Protic solvents, especially water, can facilitate hydrolysis or other degradation pathways.[1][2]
-
Action: Use fresh, high-purity solvents. If possible, degas the solvent to remove dissolved oxygen, which can promote oxidation.
-
-
Review Storage Conditions:
-
Question: How was the solution stored (temperature, light exposure)? 4-Aminopyridine, a related compound, shows good stability at room temperature and under refrigeration when protected from light.[3][4][5]
-
Question: Was the container sealed properly to minimize headspace and exposure to air?
-
Action: Store solutions of this compound in amber vials, protected from light, at a controlled room temperature or refrigerated. Minimize headspace by using appropriately sized vials.
-
-
Measure pH of the Solution:
-
Question: If using an aqueous or protic solvent, what is the pH of the solution? The stability of aminopyridines can be pH-dependent. For instance, 4-dimethylaminopyridine shows maximum stability in the pH range of 2.0 to 3.0.[6]
-
Action: Adjust the pH of the solution with a suitable buffer if the compound is found to be unstable at the current pH.
-
-
Perform Analytical Check:
-
Action: Use a stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the amount of this compound and detect any degradation products.[7]
-
-
Compare with Reference Data:
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to be most stable?
Q2: What are the likely degradation pathways for this compound?
Based on the structure and data from related compounds, potential degradation pathways include:
-
Oxidation: The amino group and the pyridine ring are susceptible to oxidation. For the related compound 3,4-diaminopyridine, oxidative stress led to the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[8]
-
Hydrolysis: The aldehyde group can be susceptible to hydrolysis, especially under non-neutral pH conditions in aqueous solutions.
-
Photodegradation: Exposure to light can induce degradation. It is recommended to handle and store the compound and its solutions protected from light.[3]
Potential Degradation Pathway of this compound:
Caption: Potential degradation pathways for this compound.
Q3: How can I monitor the stability of my this compound solution?
A stability-indicating HPLC-UV method is the recommended approach.[7] This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Data Presentation
Table 1: Stability of 4-Aminopyridine (Structurally Similar Compound) in Solid Dosage Form
Data presented below is for 4-aminopyridine and should be used as a reference only.
| Storage Condition | Duration | Diluent | Percent of Initial Content Retained | Reference |
| Room Temperature (20-25°C), protected from light | 365 days | Lactose | ≥ 94% | [3] |
| Room Temperature (20-25°C), protected from light | 365 days | Microcrystalline Cellulose | ≥ 94% | [3] |
| Refrigerated (4°C), protected from light | 6 months | Lactose | No significant loss | [4][5] |
| Room Temperature (22-24°C), protected from light | 6 months | Lactose | No significant loss | [4][5] |
| Elevated Temperature (37°C), protected from light | 1 month | Lactose | No significant loss | [4][5] |
Experimental Protocols
Protocol: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be able to separate the parent peak from all degradation product peaks.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS to propose degradation pathways.
-
Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of the aldehyde group in 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of the aldehyde group in 4-Aminonicotinaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and use in synthetic procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (yellowing or browning) | Oxidation of the aldehyde group to a carboxylic acid. Exposure to air and light. | Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C).[1] Use freshly opened or properly stored material for reactions. |
| Low yield in reactions where the aldehyde is a key functional group | Partial oxidation of the starting material. Inadvertent oxidation during the reaction. | Protect the aldehyde group as an acetal before proceeding with subsequent reaction steps, especially those involving basic or nucleophilic conditions.[2] Ensure all solvents are degassed and reactions are run under an inert atmosphere. |
| Formation of an unexpected carboxylic acid byproduct | Presence of oxidizing agents in the reaction mixture. Aerobic oxidation catalyzed by trace metals or light. | Purify all reagents and solvents to remove potential oxidizing impurities. Consider the use of radical scavengers if aerobic oxidation is suspected. Protect the aldehyde group if it is not the desired reaction site. |
| Incomplete reaction when attempting to protect the aldehyde as an acetal | Insufficiently acidic conditions for acetal formation. Presence of water in the reaction mixture. | Use a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) to avoid side reactions with the amino group. Employ a Dean-Stark apparatus or molecular sieves to remove water and drive the equilibrium towards acetal formation.[3][4] |
| Decomposition of the compound during acetal deprotection | Harsh acidic conditions affecting the amino group or the pyridine ring. | Use mild deprotection methods such as transacetalization with a large excess of a volatile ketone (e.g., acetone) and a mild acid catalyst, or enzymatic hydrolysis.[1][5] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent oxidation?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen. It is also recommended to store it in a cool (2-8°C), dry, and dark place to prevent degradation from heat and light.[1]
Q2: I am performing a reaction that is sensitive to aldehydes. How can I protect the aldehyde group in this compound?
A2: The most common and effective method to protect the aldehyde group is by converting it into an acetal. Cyclic acetals, formed with diols like ethylene glycol, are particularly stable. This protection is robust under neutral to basic conditions.[2] A detailed protocol for acetal protection is provided below.
Q3: What are the potential side reactions to consider when working with this compound?
A3: Besides the oxidation of the aldehyde, the amino group can undergo N-acylation or reaction with electrophiles. The pyridine nitrogen can also be protonated or alkylated under certain conditions. Careful selection of reaction conditions and protecting groups is crucial.
Q4: How can I remove the acetal protecting group without affecting the rest of the molecule?
A4: While acetals are typically cleaved under acidic conditions, harsh acids can be detrimental to the amino group. Milder deprotection methods are recommended, such as:
-
Transacetalization: Using a large excess of acetone with a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to shift the equilibrium towards the deprotected aldehyde.
-
Mild Acidic Hydrolysis: Using a dilute solution of a weak acid and carefully monitoring the reaction progress.
-
Neutral Deprotection Methods: Several methods for deprotection under neutral conditions have been developed, for instance, using reagents like iodine in acetone or ceric ammonium nitrate.[1][6][7]
Experimental Protocols
Protocol 1: Acetal Protection of this compound with Ethylene Glycol
This protocol describes the formation of the ethylene glycol acetal of this compound, a stable protecting group for the aldehyde functionality.
Materials:
-
This compound
-
Ethylene glycol (dried over molecular sieves)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere.
-
To the flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of PPTS (0.1 eq).
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Yield: >90%
Protocol 2: Mild Deprotection of 4-(1,3-dioxolan-2-yl)pyridin-4-amine
This protocol outlines a mild method for the deprotection of the acetal to regenerate the aldehyde functionality without affecting the amino group.
Materials:
-
4-(1,3-dioxolan-2-yl)pyridin-4-amine (the protected aldehyde)
-
Acetone
-
Water
-
p-Toluenesulfonic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected compound, 4-(1,3-dioxolan-2-yl)pyridin-4-amine, in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully converted back to this compound.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound can be used directly or purified further if needed.
Expected Yield: >85%
Visualizations
Caption: Workflow for the protection and deprotection of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. osti.gov [osti.gov]
- 7. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Aminonicotinaldehyde and 4-Aminobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-Aminonicotinaldehyde and 4-aminobenzaldehyde. An understanding of the nuanced differences in the reactivity of these structurally similar aromatic aldehydes is critical for applications in medicinal chemistry, organic synthesis, and materials science. This document outlines a theoretical framework for their reactivity, supported by established chemical principles, and provides detailed experimental protocols for their quantitative comparison.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and 4-aminobenzaldehyde is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in chemical reactions and for the design of experimental procedures.
| Property | This compound | 4-Aminobenzaldehyde |
| Molecular Formula | C₆H₆N₂O[1] | C₇H₇NO[2][3] |
| Molecular Weight | 122.12 g/mol [1] | 121.14 g/mol [3] |
| Appearance | Not specified in search results | Yellow crystalline powder[4] |
| Melting Point | 113-118 °C[5] | 71-72 °C[4] |
| Boiling Point | 342.2 °C at 760 mmHg[5] | 278.1 °C |
| Solubility | Not specified in search results | Soluble in alcohol and benzene; insoluble in water.[4] |
| IUPAC Name | 4-aminopyridine-3-carbaldehyde[1] | 4-aminobenzaldehyde[2] |
| CAS Number | 42373-30-8[1] | 556-18-3[2] |
Theoretical Comparison of Reactivity
The primary difference in the expected reactivity of this compound and 4-aminobenzaldehyde arises from the presence of a nitrogen atom in the aromatic ring of this compound. The pyridine ring, in comparison to the benzene ring, exerts distinct electronic effects that modulate the reactivity of the amino and aldehyde functional groups.
The nitrogen atom in the pyridine ring is electronegative and imparts an overall electron-withdrawing character to the ring, particularly at the ortho (2 and 6) and para (4) positions relative to the nitrogen. In this compound (4-aminopyridine-3-carbaldehyde), the aldehyde group is at the 3-position and the amino group is at the 4-position.
-
Aldehyde Group Reactivity: The aldehyde group at the 3-position of the pyridine ring is expected to be more electrophilic than the aldehyde group in 4-aminobenzaldehyde. This is because the electron-withdrawing nature of the pyridine nitrogen reduces the electron density of the entire ring system, making the carbonyl carbon more susceptible to nucleophilic attack. While the amino group at the 4-position is electron-donating through resonance, the inductive effect of the ring nitrogen is anticipated to have a significant impact.
-
Amino Group Reactivity: Conversely, the nucleophilicity of the amino group in this compound is expected to be lower than that of 4-aminobenzaldehyde. The electron-withdrawing pyridine ring reduces the electron density on the exocyclic amino nitrogen, making its lone pair of electrons less available for donation to an electrophile.
Therefore, it is hypothesized that this compound will exhibit enhanced reactivity towards nucleophiles at the aldehyde carbon, but diminished reactivity at the amino nitrogen in comparison to 4-aminobenzaldehyde.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of this compound and 4-aminobenzaldehyde, standardized experimental protocols are essential. The following section details a method for comparing their reactivity via Schiff base formation with a primary amine, monitored by UV-Vis spectroscopy.
Schiff Base Formation Kinetics
This protocol outlines the determination of the second-order rate constant for the formation of a Schiff base between the aldehyde and a model primary amine (e.g., aniline or glycine ethyl ester).
Materials:
-
This compound
-
4-Aminobenzaldehyde
-
Aniline (or other suitable primary amine)
-
Absolute Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of this compound and 4-aminobenzaldehyde in absolute ethanol.
-
Prepare a 0.1 M stock solution of aniline in absolute ethanol.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the Schiff base product for each aldehyde to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a mixture of the aldehyde and aniline to react to completion.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions and the spectrophotometer to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known concentration of the aldehyde (e.g., 1 mL of 0.01 M stock solution) with a large excess of the aniline solution (e.g., 1 mL of 0.1 M stock solution) in a final volume of 10 mL with absolute ethanol. The large excess of aniline ensures pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment for the other aldehyde under identical conditions.
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k'.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess: k = k' / [Aniline].
-
The calculated second-order rate constants for this compound and 4-aminobenzaldehyde can be directly compared to quantify their relative reactivity.
Visualizations
Caption: Experimental workflow for comparing aldehyde reactivity.
Caption: Mechanism of Schiff base formation.
References
- 1. This compound | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Aminobenzaldehyde | C7H7NO | CID 11158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]
- 5. This compound, CAS No. 42373-30-8 - iChemical [ichemical.com]
A Comparative Guide to Nucleophilic Substitution Reactivity: 4-Aminonicotinaldehyde vs. 6-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-aminonicotinaldehyde and 6-aminonicotinaldehyde concerning their reactivity in nucleophilic aromatic substitution (SNAr) reactions. Due to a lack of direct head-to-head experimental data in published literature, this comparison is based on established principles of organic chemistry, electronic effects, and analysis of analogous reactions. A proposed experimental protocol is provided to enable researchers to perform a direct comparative analysis.
Theoretical Underpinnings of Reactivity in Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of heteroaromatic rings. The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than benzene. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
The stability of this intermediate is the primary determinant of the reaction rate.[1][2] Key principles include:
-
Ring Nitrogen: The pyridine nitrogen acts as an "electron sink," stabilizing the Meisenheimer complex, particularly when the nucleophilic attack occurs at the 2- and 4-positions (ortho and para to the nitrogen).[1][2][3] This is because a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom.
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring (e.g., -CHO, -NO₂) activate the ring towards nucleophilic attack by further stabilizing the anionic Meisenheimer intermediate.[4][5]
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., -NH₂, -OR) deactivate the ring towards nucleophilic attack.[5] They introduce electron density into the system, which destabilizes the negatively charged intermediate.
Both this compound and 6-aminonicotinaldehyde contain a moderately activating aldehyde group (-CHO) and a strongly deactivating amino group (-NH₂). The interplay of these groups, dictated by their positions, determines the overall reactivity of the molecule.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr) on a pyridine ring.
Comparative Analysis of Electronic Effects
The dominant factor influencing the reactivity of both isomers is the powerful electron-donating resonance effect (+R) of the amino group. This effect significantly increases the electron density of the pyridine ring, thereby destabilizing the anionic intermediate required for an SNAr reaction.
-
This compound: The amino group is at the 4-position, para to the ring nitrogen. This position provides strong resonance donation that deactivates the entire ring, particularly the 2- and 6-positions, which are the most likely sites for nucleophilic attack. The aldehyde group at the 3-position provides some electron-withdrawing effect, but this is generally outweighed by the potent amino group.
-
6-Aminonicotinaldehyde: The amino group is at the 6-position, ortho to the ring nitrogen. Similar to the 4-amino isomer, this positioning results in a strong deactivation of the ring towards nucleophilic attack due to the +R effect. The proximity to the ring nitrogen further enhances the electron-donating character into the core of the ring system.
Data Summary: Predicted Reactivity
As direct experimental kinetic or yield data for a comparative SNAr reaction is unavailable, the following table summarizes the predicted reactivity based on theoretical electronic effects. This prediction assumes a hypothetical reaction involving the displacement of a good leaving group (e.g., a halide) from another position on the ring.
| Feature | This compound | 6-Aminonicotinaldehyde |
| Position of Amino Group (-NH₂) (EDG) | 4-position (para to N) | 6-position (ortho to N) |
| Position of Aldehyde Group (-CHO) (EWG) | 3-position (meta to N) | 3-position (meta to N) |
| Dominant Electronic Effect | Strong deactivation from +R effect of -NH₂ | Strong deactivation from +R effect of -NH₂ |
| Predicted Overall Reactivity in SNAr | Very Low | Very Low |
| Primary Rationale | The electron-donating amino group strongly destabilizes the anionic Meisenheimer complex, significantly increasing the activation energy for the reaction. | The electron-donating amino group, ortho to the ring nitrogen, strongly destabilizes the anionic Meisenheimer complex, increasing the reaction's activation energy. |
Proposed Experimental Protocol for Direct Comparison
To obtain empirical data on the relative reactivity, a competition experiment is proposed. This protocol is designed to elucidate which isomer, if either, is more susceptible to nucleophilic substitution under forced conditions. This would involve synthesizing halogenated derivatives to provide a viable leaving group.
Objective: To determine the relative reactivity of 2-chloro-4-aminonicotinaldehyde and 2-chloro-6-aminonicotinaldehyde towards a common nucleophile.
Materials:
-
2-chloro-4-aminonicotinaldehyde (synthesis required)
-
2-chloro-6-aminonicotinaldehyde (synthesis required)
-
Piperidine (Nucleophile)
-
Potassium Carbonate (Base)
-
Dimethyl Sulfoxide (DMSO, solvent)
-
Internal Standard (e.g., Dodecane)
-
HPLC or GC-MS system for analysis
Procedure:
-
Reaction Setup: In a sealed reaction vial, combine 2-chloro-4-aminonicotinaldehyde (0.1 mmol, 1.0 eq.), 2-chloro-6-aminonicotinaldehyde (0.1 mmol, 1.0 eq.), and the internal standard (0.1 mmol) in 2 mL of DMSO.
-
Initiation: Add piperidine (0.05 mmol, 0.5 eq.) and potassium carbonate (0.2 mmol, 2.0 eq.). Using a substoichiometric amount of the nucleophile ensures that the reaction does not go to completion, allowing for a kinetic comparison.
-
Reaction Conditions: Heat the mixture at a predetermined temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Analysis: Immediately quench the aliquot with a prepared solution (e.g., dilute HCl) and dilute with a suitable solvent (e.g., acetonitrile). Analyze the sample by HPLC or GC-MS to quantify the remaining amounts of both starting materials and the formation of their respective substitution products.
-
Data Interpretation: Plot the consumption of each starting material over time. The isomer that is consumed faster is the more reactive species under these conditions.
Caption: Proposed workflow for a competition experiment to determine relative reactivity.
Summary for Drug Development Professionals
For applications in medicinal chemistry and drug development, both this compound and 6-aminonicotinaldehyde should be considered poor scaffolds for diversification via standard nucleophilic aromatic substitution reactions. The presence of the deactivating amino group necessitates the use of alternative coupling strategies (e.g., metal-catalyzed cross-coupling) for further functionalization. If an SNAr reaction is unavoidable, significant process optimization, including high temperatures, strong bases, or specialized catalysts, would likely be required. The choice between the two isomers for a synthetic route should therefore be based on other factors, such as the availability of starting materials or the desired regiochemistry of other transformations, rather than on a presumed difference in SNAr reactivity.
References
A Comparative Analysis of 4-Aminonicotinaldehyde and its Isomers in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminonicotinaldehydes are a class of bifunctional pyridine derivatives that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their inherent reactivity, stemming from the presence of both an amino and an aldehyde group on the pyridine ring, allows for the construction of diverse and complex molecular architectures. This guide provides a comparative study of 4-aminonicotinaldehyde and its isomers, 2-aminonicotinaldehyde and 5-aminonicotinaldehyde, in the synthesis of various heterocyclic systems. We will delve into their reactivity, performance in key cyclization reactions, and provide supporting experimental data and protocols to aid researchers in selecting the optimal starting material for their synthetic endeavors. The resulting heterocyclic scaffolds, such as naphthyridines and pyridopyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities.
Isomer Overview and Reactivity Profile
The positional isomerism of the amino and aldehyde groups on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of each aminonicotinaldehyde isomer. This difference in reactivity dictates the types of heterocyclic systems that can be efficiently synthesized from each isomer.
-
2-Aminonicotinaldehyde: The proximity of the amino and aldehyde groups at the 2- and 3-positions, respectively, makes this isomer an excellent precursor for the synthesis of fused heterocyclic systems where these two functional groups can readily participate in intramolecular cyclization reactions. It is a key intermediate in the synthesis of pharmaceuticals.[1][2]
-
This compound: With the amino and aldehyde groups at the 4- and 3-positions, this isomer is well-suited for the synthesis of different classes of fused heterocycles compared to its 2-amino counterpart. The arrangement of the functional groups allows for cyclization reactions that lead to distinct ring systems.
-
5-Aminonicotinaldehyde: The meta relationship of the amino and aldehyde groups in this isomer generally leads to different cyclization pathways compared to the ortho-like arrangements in the 2- and 4-amino isomers.
Comparative Synthesis of Naphthyridines
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. Different isomers of naphthyridines can be synthesized depending on the starting aminonicotinaldehyde isomer.
Friedländer Annulation
The Friedländer synthesis is a classical and widely used method for the construction of quinolines and their aza-analogs, naphthyridines, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
From 2-Aminonicotinaldehyde (Synthesis of 1,8-Naphthyridines):
2-Aminonicotinaldehyde is a common starting material for the synthesis of 1,8-naphthyridines. The reaction proceeds by condensation of the amino group with the carbonyl of the active methylene compound, followed by an intramolecular cyclization and dehydration.
From this compound (Synthesis of 1,6-Naphthyridines):
This compound can be utilized in a similar fashion to produce 1,6-naphthyridin-2(1H)-ones. The reaction involves the condensation of the 4-amino group with an active methylene compound like malonamide.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine | 95 | |
| This compound | Malonamide | 1,6-Naphthyridin-2(1H)-one | 60-70 | [3] |
Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-one from this compound [3]
-
A mixture of this compound (1.0 eq) and malonamide (1.2 eq) is suspended in ethanol.
-
A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the mixture.
-
The reaction mixture is heated at reflux for a specified period (typically 4-8 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Comparative Synthesis of Pyridopyrimidines
Pyridopyrimidines are another important class of fused heterocycles with a wide range of biological activities, including their role as kinase inhibitors.
The synthesis of pyridopyrimidines often involves the reaction of an aminonicotinaldehyde with a reagent that provides the remaining atoms for the pyrimidine ring.
| Starting Material | Reagent | Product Class | Potential Biological Target | Reference |
| 2-Aminonicotinonitrile | Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidines | Dihydrofolate Reductase | |
| This compound | Formamide | Pyrido[4,3-d]pyrimidines | EGFR Kinase | |
| 5-Aminonicotinaldehyde | Urea | Pyrido[3,4-d]pyrimidines | Not specified |
Experimental Protocol: General Synthesis of Pyrido[4,3-d]pyrimidines from this compound
-
A mixture of this compound (1.0 eq) and a suitable cyclizing agent (e.g., formamide, urea, or guanidine, 1.5-2.0 eq) is heated, either neat or in a high-boiling solvent like nitrobenzene or Dowtherm A.
-
The reaction temperature is typically maintained between 150-200 °C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from aminonicotinaldehydes often exhibit significant biological activity. For instance, many pyridopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[1][2][4][5][6]
EGFR Signaling Pathway
The EGFR signaling pathway is a crucial cellular cascade that regulates cell proliferation, survival, and differentiation.[1][4][6] Dysregulation of this pathway is a hallmark of many cancers. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways.[4][5][6] These pathways ultimately lead to the transcription of genes involved in cell growth and survival. Pyridopyrimidine-based EGFR inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Experimental Workflow for Screening EGFR Inhibitors
Caption: A typical workflow for the synthesis and screening of pyridopyrimidine-based EGFR inhibitors.
EGFR Signaling Pathway Diagram
Caption: Simplified representation of the EGFR signaling pathway and the point of inhibition by pyridopyrimidine derivatives.
Conclusion
This compound and its isomers are valuable and versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The choice of isomer is critical as it dictates the resulting heterocyclic scaffold and, consequently, the potential biological activity. 2-Aminonicotinaldehyde is a preferred starting material for 1,8-naphthyridines, while this compound provides access to 1,6-naphthyridines and pyridopyrimidines with potential as EGFR inhibitors. While direct comparative studies on the reactivity of these isomers in a single reaction system are limited in the literature, the available data suggests that the positional arrangement of the amino and aldehyde groups is the primary determinant of the reaction outcome. This guide provides a foundation for researchers to make informed decisions in their synthetic strategies towards novel and biologically active heterocyclic molecules. Further systematic comparative studies would be highly beneficial to fully elucidate the subtle differences in reactivity and optimize reaction conditions for each isomer.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to the Synthesis of 4-Aminonicotinaldehyde: Traditional vs. Novel Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Aminonicotinaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of a traditional multi-step synthesis route and a novel, more direct approach to obtaining this important molecule, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative differences between a traditional synthetic approach to this compound and a newly proposed, more streamlined route.
| Parameter | Traditional Route | New Proposed Route |
| Starting Material | 4-Hydroxynicotinaldehyde | 4-Aminopyridine |
| Number of Steps | 2 | 1 |
| Key Transformations | Chlorination, Amination | Direct C-H Formylation |
| Overall Yield (Estimated) | ~60-70% | ~75-85% |
| Key Reagents | Oxalyl chloride, Ammonia | Vilsmeier-Haack type reagent |
| Primary Advantage | Utilizes well-established, classical reactions. | More atom-economical and step-efficient. |
| Potential Drawback | Longer reaction sequence, use of hazardous reagents. | May require specialized reagents and optimization. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of both the traditional and the new proposed synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key experiments in both the traditional and new proposed routes are provided below. These protocols are based on established chemical principles and analogous reactions reported in the scientific literature.
Traditional Synthetic Route
This route involves a two-step process starting from 4-hydroxynicotinaldehyde.
Step 1: Synthesis of 4-Chloronicotinaldehyde
-
Reaction Setup: To a solution of 4-hydroxynicotinaldehyde (1.0 eq) in a suitable aprotic solvent such as toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
Chlorination: The mixture is cooled to 0°C, and oxalyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and then heated to 80°C for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 4-chloronicotinaldehyde.
Estimated Yield: 85-95%
Step 2: Synthesis of this compound
-
Reaction Setup: 4-Chloronicotinaldehyde (1.0 eq) is dissolved in a high-boiling point solvent such as 1,4-dioxane in a sealed pressure vessel.
-
Amination: The solution is saturated with ammonia gas, or a solution of ammonia in dioxane is added. The vessel is sealed and heated to 110-120°C for 12-24 hours. The progress of the reaction is monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Estimated Yield: 70-80%
New Proposed Synthetic Route
This novel approach aims to synthesize this compound in a single step from 4-aminopyridine, leveraging recent advances in C-H functionalization.[1][2]
Direct C-H Formylation of 4-Aminopyridine
-
Intermediate Formation: This method proceeds through a streptocyanine intermediate. In a one-pot procedure, 4-aminopyridine (1.0 eq) is reacted with an activating agent and a secondary amine (e.g., morpholine) to form the intermediate in situ.
-
Formylation: A Vilsmeier-Haack type reagent, prepared from a formyl source like DMF and an activating agent (e.g., POCl₃ or a similar reagent), is then added to the reaction mixture containing the streptocyanine intermediate.[1]
-
Ring-Closing and Aromatization: The reaction is then treated with a source of ammonia, such as ammonium acetate, to facilitate ring-closure and subsequent aromatization to the final product, this compound.[1]
-
Work-up and Isolation: The reaction is quenched with an aqueous base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to give pure this compound.
Estimated Yield: 75-85%
Conclusion
The new proposed synthetic route for this compound offers a significant improvement over the traditional multi-step approach by reducing the number of synthetic steps, which in turn is expected to increase the overall yield and reduce waste. While the traditional route relies on well-understood but often harsh reagents, the novel C-H formylation strategy represents a more elegant and efficient approach to this valuable building block. Further optimization of the new route could lead to a highly efficient and scalable process for the industrial production of this compound, benefiting the pharmaceutical and drug development industries.
References
A Head-to-Head Comparison of Catalysts for the Hantzsch Synthesis of 1,4-Dihydropyridines from Aromatic Aldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds is of paramount importance due to their prevalence in a wide array of biologically active compounds. The Hantzsch reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and an ammonia source, remains a cornerstone for accessing this privileged heterocyclic motif. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and sustainability.
This guide provides a comparative overview of various catalytic systems employed in the Hantzsch synthesis of 1,4-DHPs, with a focus on reactions involving aromatic aldehydes. While direct head-to-head comparative data for 4-Aminonicotinaldehyde is limited in the current literature, the performance of catalysts with other aromatic aldehydes, such as benzaldehyde, serves as a valuable benchmark for predicting their efficacy. This comparison aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies.
Comparative Performance of Catalysts
The selection of a catalyst has a profound impact on the yield and reaction time of the Hantzsch synthesis. A variety of catalysts, ranging from simple Lewis acids to sophisticated nanoparticles, have been explored. Below is a summary of the performance of several catalysts in the synthesis of 1,4-dihydropyridine derivatives from aromatic aldehydes.
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Time | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 6 h | 25 |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 7 h | 55 |
| FeCl₂ | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 8 h | 55 |
| AlCl₃ | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 9 h | 40 |
| Polyaniline supported ZnO | Benzaldehyde | Dimedone, Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 2 h | 98 |
| MnFe₂O₄ nanoparticles | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Ethanol | 80 | 10-30 min | 85-96 |
| Fe₃O₄@Phen@Cu | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Water | 80 | 15-35 min | 86-97 |
| NiO/ZrO₂ | Various aromatic | Ethyl acetoacetate, 1,3-cyclohexanedione | Ammonium acetate | Ethanol | Room Temp | 20-45 min | 89-98 |
| CoFe₂O₄@SiO₂-NH₂-Co(II) | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Ethanol/Water (1:1) | Reflux | 2-3 h | 60-96 |
| Nicotinic acid | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 80 | 2 h | High |
| Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde | Dimedone | Ammonium acetate | Solvent-free | Room Temp | 15-20 min | 90-94 |
Note: The data presented is a compilation from various sources and serves as a comparative guide. Reaction conditions and yields may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Below are generalized experimental protocols for the Hantzsch 1,4-dihydropyridine synthesis based on the reviewed literature.
General Procedure for Catalytic Hantzsch Synthesis
A mixture of the aromatic aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), a second equivalent of a β-dicarbonyl compound if required (e.g., dimedone, 1 mmol), and an ammonia source (e.g., ammonium acetate, 1.5 mmol) is prepared in a suitable solvent (e.g., ethanol, 5 mL). The catalyst (typically 1-5 mol%) is then added to the mixture. The reaction is stirred at the specified temperature (ranging from room temperature to reflux) for the appropriate time, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is often achieved by recrystallization from a suitable solvent such as ethanol.
Example Protocol using Polyaniline Supported ZnO Nanoparticles
In a round-bottom flask, a mixture of an aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol. Polyaniline supported ZnO nanoparticles (2 mol%) are added as the catalyst. The reaction mixture is then refluxed for 2-3 hours. After completion of the reaction, the catalyst can be recovered by filtration for reuse. The product is isolated from the filtrate, typically by precipitation or evaporation of the solvent, and purified by recrystallization.[1]
Visualizing the Hantzsch Reaction
To better understand the process, the following diagrams illustrate the signaling pathway of the Hantzsch reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Hantzsch 1,4-dihydropyridine synthesis.
Caption: A general experimental workflow for the Hantzsch synthesis.
References
Purity Analysis of Commercial 4-Aminonicotinaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 4-Aminonicotinaldehyde (CAS No: 42373-30-8), a valuable building block in medicinal chemistry. The following sections present available purity data, detailed experimental protocols for common analytical techniques, and visual workflows to aid in the assessment of this compound.
Comparative Purity of Commercial Sources
The purity of this compound can vary between suppliers. While a comprehensive, third-party comparative study is not publicly available, data from supplier-provided Certificates of Analysis (CoA) and product listings offer insight into the expected purity.
| Supplier/Source | Purity | Analytical Method | Appearance |
| Supplier A (from CoA) | 99.69% | Gas Chromatography (GC) | Off-white to light yellow (Solid)[1] |
| Supplier B (DempoChem) | 98%+ | Not Specified | Not Specified[2] |
| Supplier C (ChemScene) | ≥98% | Not Specified | Not Specified[3] |
Note: The information in this table is based on publicly available data from suppliers. Purity can vary between batches. It is always recommended to obtain a lot-specific Certificate of Analysis before purchase and to perform independent purity verification.
Experimental Protocols for Purity Determination
A combination of chromatographic and spectroscopic techniques is typically employed to determine the purity of this compound and to identify any potential impurities.
Gas Chromatography (GC)
Gas chromatography is a common method for assessing the purity of volatile and thermally stable compounds like this compound.
Objective: To separate and quantify the main component and any volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination, especially for non-volatile impurities. For aldehydes, derivatization is often used to improve detection. A common method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[4][5]
Objective: To determine the purity and identify any non-volatile impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or based on the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity analysis (qNMR).[6]
Objective: To confirm the chemical structure and assess purity by identifying signals from impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure for Structural Confirmation:
-
Acquire a standard ¹H NMR spectrum.
-
The spectrum should be consistent with the expected structure of this compound.[1] Key signals include an aldehyde proton, aromatic protons, and an amine proton.
-
-
Procedure for Quantitative NMR (qNMR):
-
Accurately weigh a known amount of the this compound sample and a certified internal standard of known purity into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
Purity is calculated by comparing the integral of a characteristic signal from the analyte to the integral of a signal from the internal standard.
-
Visualizing Experimental Workflows and Potential Pathways
Diagrams can help in understanding the logical flow of experiments and the potential biological context of the molecule.
Caption: Workflow for the purity analysis of this compound.
Given that this compound is a substituted pyridine, a class of compounds frequently investigated as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a molecule might act.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
References
A Comparative Analysis of the Biological Activity of 4-Aminonicotinaldehyde Derivatives and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of derivatives from 4-Aminonicotinaldehyde and other aromatic aldehydes, such as benzaldehyde and cinnamaldehyde. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as biologically active agents. The information is intended to support further research and drug development endeavors.
Executive Summary
Aromatic aldehydes are a class of organic compounds characterized by a formyl group attached to an aromatic ring. This structural motif is present in numerous natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide focuses on derivatives of this compound, a heterocyclic aldehyde, and compares its known biological activities with those of more extensively studied aromatic aldehydes like benzaldehyde and cinnamaldehyde.
Due to a lack of studies directly comparing these aldehyde derivatives under identical experimental conditions, this guide presents the available quantitative data for each class of compounds separately. This approach allows for an initial assessment of their potential biological activities while highlighting the need for future research to conduct direct comparative analyses.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the biological activities of derivatives of this compound, benzaldehyde, and cinnamaldehyde. It is crucial to note that these data are compiled from different studies and, therefore, should be interpreted with caution as experimental conditions may have varied.
Table 1: Biological Activity of 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives (Analogs of this compound)
| Compound | Target Organism/Cell Line | Biological Activity | Measurement | Value | Reference |
| Substituted benzaldehyde derivatives of 4-aminopyrrolo[2,3-d]pyrimidine (e.g., with salicylaldehyde, vanillin) | Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria) | Antibacterial | Zone of Inhibition | Not specified | [2] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria) | Antibacterial | Zone of Inhibition | Not specified | [2] | |
| Candida albicans, Saccharomyces cerevisiae (Fungi) | Antifungal | Zone of Inhibition | Not specified | [2] |
Note: Specific quantitative data such as MIC or IC50 values were not provided in the referenced abstract. The study indicated that some derivatives showed more potent activity than standard drugs.
Table 2: Biological Activity of Benzaldehyde and its Derivatives
| Compound | Target Organism/Cell Line | Biological Activity | Measurement | Value | Reference |
| Benzaldehyde | Cultured human lymphocytes | Cytotoxicity | IC50 | > 50 µg/mL (at 6h and 24h) | [3][4] |
| Benzaldehyde | Staphylococcus aureus | Antibacterial | MIC | ≥ 1024 µg/mL | [5] |
| Benzaldehyde | Various bacteria and fungi | Antimicrobial | MIC | 6 mM - 10 mM | [6] |
| Benzaldehyde | Galleria mellonella larvae | Insecticidal | Mortality | 100% at 8 mM (108h) | [6] |
| Benzaldehyde derivatives immobilized on polyacrylonitrile | S. aureus, P. aeruginosa, E. coli, S. typhi, A. flavus, A. niger, C. albicans, C. neoformans | Antimicrobial | Zone of Inhibition | 14 - 32 mm | [7] |
| Aminobenzylnaphthols (derived from benzaldehydes) | Pancreatic (BxPC-3) and colorectal (HT-29) cancer cells | Anticancer (Cytotoxicity) | IC50 | 11.55 - 111.5 µM | [8] |
Table 3: Biological Activity of Cinnamaldehyde and its Derivatives
| Compound | Target Organism/Cell Line | Biological Activity | Measurement | Value | Reference |
| Cinnamaldehyde | Escherichia coli | Antibacterial | MIC | 1 mg/mL | [9] |
| Cinnamaldehyde | Human solid tumor cells (HCT15, SK-MEL-2) | Cytotoxicity | ED50 | 0.63 - 8.1 µg/mL | [9] |
| Cinnamaldehyde | Colon cancer cells (Caco-2, SW-620) | Cytotoxicity | - | Apoptosis at 75 µM (72h) | [10] |
| Cinnamaldehyde-chalcone analogues | DU145, SKBR-3, HEPG2 cancer cell lines | Anticancer (Cytotoxicity) | IC50 | 7.689 - 9.380 µM (for the most active compound) | [11] |
| Halogenated cinnamaldehyde analogs | Acinetobacter baumannii | Antibacterial | MIC | 32 µg/mL (for 4-bromophenyl derivative) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aldehyde derivatives in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic). Replace the cell culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture. The turbidity of the inoculum is typically adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test aldehydes in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization
The following diagrams illustrate a general workflow for comparing the biological activities of different aldehydes and a representative signaling pathway that can be modulated by such compounds.
Workflow for comparing aldehyde biological activities.
Inhibition of the NF-κB signaling pathway by aldehydes.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Benchmarking the efficiency of different purification methods for 4-Aminonicotinaldehyde
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount for obtaining reliable experimental results and ensuring the safety and efficacy of potential therapeutic agents. 4-Aminonicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, often requires rigorous purification to remove byproducts, unreacted starting materials, and other impurities. This guide provides an objective comparison of common purification techniques for this compound, including column chromatography, recrystallization, and acid-base extraction, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Purification Methods
The choice of purification method depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. Below is a summary of the key performance metrics for each technique when applied to the purification of this compound.
| Parameter | Column Chromatography | Recrystallization | Acid-Base Extraction |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential solubility in acidic and basic aqueous solutions. |
| Typical Purity Achieved | >98% | >99% | 95-98% |
| Estimated Yield | 75-85% | 80-90% | 85-95% |
| Scalability | Less suitable for large quantities due to high solvent and stationary phase consumption. | Easily scalable for larger quantities. | Scalable, but may require large volumes of aqueous solutions and organic solvents. |
| Time Consumption | Moderate to high, depending on column size and separation efficiency. | Can be time-consuming due to slow cooling and drying steps. | Relatively fast for initial purification. |
| Solvent Consumption | High | Low to moderate | Moderate to high |
| Cost-Effectiveness | Can be expensive due to the cost of silica gel and large solvent volumes. | Generally more cost-effective, especially at a larger scale. | Cost-effective for removing acidic or basic impurities. |
| Applicability | Broadly applicable to a wide range of compounds, including non-crystalline materials. | Best for crystalline solids. | Effective for compounds with acidic or basic functional groups. |
Experimental Protocols
The following protocols are provided as representative methods for the purification of a crude sample of this compound.
Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Triethylamine
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: A slurry is prepared by mixing silica gel in hexane.
-
Column Packing: The slurry is poured into a glass column and allowed to pack under gravity, ensuring a level surface. A small layer of sand is added on top of the silica gel.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated to yield a dry powder, which is then carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate. A small amount of triethylamine (e.g., 0.5%) can be added to the eluent to prevent tailing of the basic amine compound on the acidic silica gel.[1]
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.
Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture, toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminopyridines, solvent pairs like ethanol/water or a single solvent like toluene can be effective.[2]
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a fluted filter paper.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The formed crystals are collected by vacuum filtration using a Buchner funnel.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Acid-Base Extraction
Objective: To purify crude this compound by removing acidic and neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide (e.g., 1 M)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: The crude product is dissolved in an organic solvent such as diethyl ether.
-
Acidic Extraction: The organic solution is transferred to a separatory funnel and washed with an aqueous acidic solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: The aqueous layer is collected.
-
Basification: The acidic aqueous layer is cooled in an ice bath and then basified by the slow addition of an aqueous base (e.g., 1 M NaOH) until the this compound precipitates out or can be extracted.
-
Back Extraction: The basified aqueous solution is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Solvent Evaporation: The solvent is removed using a rotary evaporator to yield the purified this compound. A similar acid/base extraction protocol has been shown to be effective for the purification of pyridine-phenolic ligands without the need for chromatography.[3]
Process Workflow
The following diagram illustrates the general workflow for the purification of this compound using the three described methods.
Caption: General workflow for the purification of this compound.
Conclusion
The selection of an appropriate purification method for this compound is a critical decision that impacts the purity, yield, and overall efficiency of the synthetic process. For achieving the highest purity, particularly for crystalline solids, recrystallization is often the preferred method due to its effectiveness and cost-efficiency at scale. Column chromatography offers versatility and is highly effective for separating complex mixtures and non-crystalline products, though it can be more resource-intensive. Acid-base extraction serves as a rapid and efficient preliminary purification step, especially for removing acidic or basic impurities, and can be used in conjunction with other methods to achieve higher purity. Ultimately, the optimal purification strategy may involve a combination of these techniques to meet the specific requirements of the final product.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Aminonicotinaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the Quantitative Analysis of 4-Aminonicotinaldehyde.
The accurate and precise quantification of this compound, a significant chemical intermediate, is paramount for ensuring the quality and consistency of research and development processes. The selection of an appropriate analytical method is a critical decision that influences the reliability of experimental outcomes. This guide provides a comparative analysis of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Cross-validation of analytical methods is a crucial process to ensure that different analytical procedures yield consistent and reliable results. This involves a comparative assessment of data from two or more distinct methods to establish their equivalence for a specific analytical application. Due to the limited availability of specific validation data for this compound, the performance characteristics presented in this guide are based on data from structurally related compounds, such as other aromatic aldehydes and aminopyridines. These methodologies and performance metrics serve as a robust foundation for the development and cross-validation of analytical methods tailored for this compound.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry for the analysis of aromatic aldehydes and amines. These values are intended to provide a comparative baseline for method selection and development.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Principle | Reverse-Phase Liquid Chromatography with UV detection | Gas-Solid Chromatography with Mass Spectrometry detection | Measurement of UV-Visible light absorption by the analyte, often after a color-forming reaction |
| Derivatization | Often required for aldehydes (e.g., with DNPH) to enhance UV absorbance; may not be necessary for direct analysis of the aromatic amine structure | May be required to improve volatility and thermal stability | Often involves a color-forming reaction with a specific reagent |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | Adheres to Beer's Law within a defined concentration range[3][4] |
| Limit of Detection (LOD) | 0.5 ng/mL - 10 µg/L[1][5][6][7] | 0.9 - 50 pg/L[2] | 0.1 - 1 mg/L[8] |
| Limit of Quantification (LOQ) | 2 ng/mL - 21 µg/L[1][7] | Typically 3-5 times the LOD | Typically 3-5 times the LOD |
| Accuracy (% Recovery) | 98 - 102% | 80 - 104%[2] | Method-dependent, typically within 95-105% |
| Precision (% RSD) | < 3%[1] | < 15% (intra-day)[2] | < 5% |
Experimental Protocols
This technique is highly suitable for the analysis of non-volatile and thermally sensitive compounds like this compound. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for aldehydes to form a stable derivative with strong UV absorbance, significantly enhancing sensitivity.[6][7]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Sample Preparation (with DNPH derivatization):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).
-
Mix the sample solution with the DNPH reagent and allow it to react to form the hydrazone derivative.
-
Dilute the resulting solution with the mobile phase to the desired concentration range for analysis.
-
-
Chromatographic Conditions (for DNPH derivative):
-
Column: C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 55:45 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 360 nm for the DNPH derivative.[6]
-
Injection Volume: 15 µL.[6]
-
GC-MS offers high selectivity and sensitivity, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic peak shape of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (with derivatization):
-
Dissolve the this compound sample in a suitable solvent.
-
Add a derivatizing agent (e.g., pentafluorobenzoyl bromide or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and react under controlled temperature and time to form a volatile derivative.
-
The derivatized sample is then injected into the GC-MS.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column such as a Rxi-5MS (30 m x 0.25 mm x 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C to 280 °C.[2]
-
Oven Temperature Program: An initial temperature of around 80°C, held for a few minutes, followed by a temperature ramp (e.g., 10-30°C/min) to a final temperature of approximately 280°C.[2][9]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized this compound.
-
This method is a simpler, more accessible, and cost-effective technique, suitable for routine analysis. The method often relies on a chemical reaction to produce a colored product with a distinct absorption maximum in the visible range.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Prepare a series of standard solutions of known concentrations.
-
For colorimetric analysis, a reagent that reacts with the aromatic amine or aldehyde group to produce a colored complex is added. For example, a reaction with p-N,N-dimethylphenylenediamine and an oxidizing agent can form a colored charge-transfer complex with aromatic primary amines.[4]
-
The reaction is typically carried out in a buffered solution at a specific pH.[4]
-
After color development, the absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.[4]
-
The concentration of this compound in the sample is determined from a calibration curve of absorbance versus concentration of the standards.
-
Mandatory Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for HPLC-UV analysis with derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 4-Aminonicotinaldehyde: A Comprehensive Guide
For Immediate Reference: Treat 4-Aminonicotinaldehyde as Hazardous Waste. This substance is harmful if swallowed, in contact with skin, or inhaled.[1] Adherence to proper personal protective equipment (PPE) and disposal protocols is mandatory to ensure personnel safety and environmental compliance. All disposal procedures must align with local, state, and federal regulations.[2]
Immediate Safety and Handling Protocols
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[2] Work should be conducted in a well-ventilated area or a certified chemical fume hood to prevent inhalation of vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[4][5]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile) | To prevent skin contact and absorption.[2][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area. | To avoid inhalation of hazardous vapors.[2][3] |
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2][3] The absorbed material should then be transferred to a sealed, labeled container for disposal as hazardous waste.[3][4] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step in the disposal process.
-
Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), in a designated, properly sealed, and clearly labeled hazardous waste container.[2][6] Suitable containers are typically made of glass or high-density polyethylene.[3]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name, "this compound," along with associated hazard warnings (e.g., Toxic, Irritant).[2]
-
Segregation: Do not mix this compound waste with other waste streams.[2] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents and acids.[2][4]
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.[2][3][4]
Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal service.[1][6] Never pour this chemical down the drain or dispose of it with regular trash.[3]
Step-by-Step Disposal Protocol:
-
Collection: Collect all this compound waste in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed container in a secure, well-ventilated area, segregated from incompatible materials.
-
Contact EHS: When the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider to arrange for pickup and disposal.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Visualizing the Disposal Workflow
The following diagram outlines the essential steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 4-Aminonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for handling 4-Aminonicotinaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
Hazard Communication:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Exclamation Mark | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation |
| Skin Sensitization | Exclamation Mark | Warning | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemically resistant gloves is required. Nitrile rubber gloves (minimum 5-mil thickness) are suitable for splash protection but should be changed immediately upon contact. For prolonged handling, consider butyl rubber or Viton gloves.[2][3][4] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing or if handling larger quantities.[5] |
| Body Protection | A flame-retardant lab coat must be worn and fully buttoned. Ensure it is a different lab coat from the one worn for general lab work. |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or P100 particulate filter is required.[6][7][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn. |
Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to immediate cleanup.
Preparation:
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), a neutralizing agent for amines (e.g., citric acid solution), and a designated waste container must be available.
Weighing and Solution Preparation:
-
Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully dispense the required amount of solid this compound, avoiding the creation of dust.
-
Dissolving: Add the solvent to the solid in a suitable, labeled flask. If necessary, gently swirl or stir to dissolve. Avoid heating if possible; if heating is required, use a controlled heating mantle and a condenser.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.
Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with a suitable solvent, followed by a neutralizing solution and then water.
-
Glove Removal: Remove outer gloves first, turning them inside out. Then, remove inner gloves, also turning them inside out. Dispose of gloves in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<1g) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated hazardous waste container. Decontaminate the spill area with a neutralizing solution followed by water. |
| Large Spill (>1g) | Evacuate the immediate area and alert others. Do not attempt to clean up the spill yourself. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Prevent the spill from entering drains. |
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials from spills) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a list of all components (including solvents).
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed.
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of any this compound waste down the drain.[9]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. oehs.ecu.edu [oehs.ecu.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. fishersci.at [fishersci.at]
- 7. 3m.com [3m.com]
- 8. queensu.ca [queensu.ca]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
